molecular formula C8H9N3 B1300594 6-methyl-1H-indazol-5-amine CAS No. 81115-45-9

6-methyl-1H-indazol-5-amine

Cat. No.: B1300594
CAS No.: 81115-45-9
M. Wt: 147.18 g/mol
InChI Key: VAFXGOUJAXXPOQ-UHFFFAOYSA-N
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Description

6-methyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXGOUJAXXPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363263
Record name 6-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-45-9
Record name 6-Methyl-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81115-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-methyl-1H-indazol-5-amine CAS number 81115-45-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine (CAS: 81115-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic characteristics, a plausible synthesis protocol, potential biological applications, and essential safety data. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical and computational data for this compound are summarized below. This information is critical for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 81115-45-9[3][4][5]
Molecular Formula C₈H₉N₃[3][4][5]
Molecular Weight 147.18 g/mol [3][4][5]
IUPAC Name This compound[6]
Synonyms 5-Amino-6-methyl-1H-indazole, 6-METHYL-1H-INDAZOL-5-YLAMINE[4][6]
SMILES CC1=CC2=C(C=C1N)C=NN2[3][4]
Flash Point 215 °C[3]
Topological Polar Surface Area (TPSA) 54.7 Ų[4]
logP 1.45352[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 0[4]
Storage Conditions 4°C, protect from light[4]

Spectroscopic Analysis (Predicted)

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR -NH₂ protonsBroad singlet, ~3.5-5.0 ppm (variable, D₂O exchangeable)[8]
Aromatic protons (C3-H, C4-H, C7-H)~6.5-8.0 ppm
-CH₃ protonsSinglet, ~2.2-2.5 ppm[8]
-NH proton (indazole)Broad singlet, >10 ppm (variable)
¹³C NMR Aromatic carbons~110-150 ppm
-CH₃ carbon~15-25 ppm
IR Spectroscopy N-H stretch (primary amine)Two sharp bands, 3350-3500 cm⁻¹ (asymmetric & symmetric)[8]
N-H bend (primary amine)~1590-1650 cm⁻¹
C-N stretch~1250-1335 cm⁻¹
Aromatic C-H stretch~3000-3100 cm⁻¹
N-H stretch (indazole)Broadband, ~3100-3300 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 147 (Odd value, consistent with the Nitrogen Rule for 3 N atoms)[9]
Key FragmentationLoss of CH₃ (m/z = 132)

Synthesis and Purification

A variety of synthetic routes for the 1H-indazole core have been reported.[2][10][11] A plausible and commonly employed method for synthesizing substituted indazoles is via the Jacobson indazole synthesis or related cyclization strategies. Below is a detailed hypothetical protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is based on general methodologies for the synthesis of substituted indazoles.

Step 1: Nitration of 2,4-Dimethylaniline

  • Cool a solution of 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethyl-5-nitroaniline.

Step 2: Diazotization and Cyclization to form 6-methyl-5-nitro-1H-indazole

  • Dissolve the 2,4-dimethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-methyl-5-nitro-1H-indazole.

Step 3: Reduction to this compound

  • Dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq) and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using Pd/C can be employed.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow A 2,4-Dimethylaniline B Nitration (HNO₃, H₂SO₄) A->B C 2,4-Dimethyl-5-nitroaniline B->C D Diazotization & Cyclization (NaNO₂, Acetic Acid) C->D E 6-Methyl-5-nitro-1H-indazole D->E F Reduction (SnCl₂/HCl or H₂/Pd-C) E->F G This compound (Final Product) F->G

A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

Indazole-containing compounds are recognized for their diverse pharmacological activities.[2] They are prevalent in numerous clinically approved drugs and investigational agents, often targeting protein kinases.

  • Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases (e.g., tyrosine kinases) involved in cancer cell proliferation and survival.[1] The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for kinases.[1]

  • Anti-inflammatory Effects: Certain indazoles act as inhibitors of inflammatory mediators like p38 MAP kinase and cyclooxygenase (COX).

  • Antimicrobial Properties: The indazole nucleus has been incorporated into agents with activity against various bacterial and fungal strains.[2][12]

  • Neurological Applications: Some derivatives have shown activity as serotonin receptor antagonists.[1]

While the specific biological targets of this compound are not defined in the available literature, its structure suggests it could serve as a valuable intermediate or scaffold for developing novel kinase inhibitors or other therapeutic agents. A related compound, 1-Methyl-1H-indazol-5-amine, is used to synthesize agonists of the TRPM5 ion channel, indicating potential applications in gastrointestinal motility disorders.[13]

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., VEGFR, PDGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Indazole This compound Derivative Indazole->Kinase Inhibits (Competitive with ATP) ATP ATP

Hypothetical mechanism: Inhibition of a kinase signaling pathway.

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate precautions in a laboratory setting. It is intended for research use only.[3][5]

Hazard CategoryGHS Classification and Statements
Acute Toxicity H301: Toxic if swallowed. H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[6]
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Sensitization H317: May cause an allergic skin reaction.
Respiratory Irritation H335: May cause respiratory irritation.
Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Inhalation: If inhaled, move the person to fresh air.

  • Skin Contact: In case of contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • Ingestion: If swallowed, administer activated charcoal (20-40 g in a 10% slurry) if the person is conscious and seek immediate medical attention.

Conclusion

This compound (CAS: 81115-45-9) is a valuable chemical intermediate with significant potential in the field of drug discovery, stemming from the proven therapeutic relevance of the indazole scaffold. This guide has provided a detailed summary of its physicochemical properties, predicted spectroscopic profile, a representative synthetic route, and crucial safety information. Researchers and scientists can leverage this information to facilitate their work in synthesizing and evaluating novel indazole-based compounds for a variety of therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methyl-1H-indazol-5-amine (CAS No. 81115-45-9), a heterocyclic amine with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for assessing the compound's suitability for various stages of drug development, from formulation to in vivo studies.

PropertyValueSource(s)
Molecular Formula C₈H₉N₃[4][5][6]
Molecular Weight 147.18 g/mol [4][5][6]
Melting Point 215-217 °C[4][7]
Boiling Point (Predicted) 374.0 ± 22.0 °C at 760 mmHg[4][7]
Density (Predicted) 1.295 ± 0.06 g/cm³[4]
pKa (Predicted) 14.99 ± 0.40[4]
LogP (XLogP3) 1.2[6][7]
Topological Polar Surface Area (TPSA) 54.7 Ų[5][6]
Appearance White to off-white solid[4]
CAS Number 81115-45-9[4][6]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination using Capillary Method

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Mel-Temp or similar melting point apparatus[8]

  • Glass capillary tubes (one end sealed)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9][10]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 2-3 mm.[8][9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Measurement:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool. For a precise measurement, begin heating again at a slow rate (1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.[9]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11] It measures the concentration of a solute in a saturated solution at a specific temperature.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline at pH 7.4). The presence of excess solid is crucial to ensure equilibrium is reached.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To completely separate the solid from the saturated solution, centrifuge the samples at high speed.[11]

  • Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve. Calculate the original solubility in units such as mg/mL or µg/mL.[11]

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a compound at different pH values, which influences its solubility, absorption, and receptor binding.

Apparatus:

  • Calibrated pH meter and electrode[13]

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

Procedure:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 1 mM).[13]

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. To maintain a constant ionic strength, a background electrolyte like KCl can be added.[13]

  • Titration: Since the compound is a weak base (due to the amine group), titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a burette.[13]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, where half of the base has been neutralized.[14] This point corresponds to the inflection point on the titration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.

G Physicochemical Property Determination Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Profiling Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, LC-MS) Structure->Purity MP Melting Point Purity->MP Sol Solubility Purity->Sol pKa pKa Purity->pKa LogP LogP Purity->LogP

Physicochemical Property Determination Workflow
Potential Biological Signaling

Indazole derivatives are widely recognized as potent kinase inhibitors, a class of drugs that can block the action of protein kinases.[15][16] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.[16] The diagram below shows a simplified, representative signaling pathway that could be targeted by an indazole-based kinase inhibitor.

G Representative Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Indazole This compound (Potential Kinase Inhibitor) Indazole->RTK Inhibition

References

An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-indazol-5-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3] Indazoles are recognized as effective bioisosteres for indoles and are found in numerous compounds undergoing clinical evaluation.[1][3] This guide provides a comprehensive overview of the molecular structure, chemical properties, and a representative synthetic approach for this compound, tailored for a scientific audience.

Molecular Structure and Properties

The chemical structure of this compound consists of a bicyclic indazole core with a methyl group at the 6th position and an amine group at the 5th position. The molecular formula of the compound is C₈H₉N₃.[4][5][6][7][8]

Chemical Identifiers and Molecular Weight
PropertyValueSource(s)
IUPAC Name This compoundPubChem[4]
Molecular Formula C₈H₉N₃PubChem, ChemScene, Santa Cruz Biotechnology[4][5][6][7][8]
Molecular Weight 147.18 g/mol PubChem, ChemScene, Santa Cruz Biotechnology[4][5][6][7][8]
Exact Mass 147.079647300 DaPubChem[4]
CAS Number 81115-45-9PubChem, ChemScene, Santa Cruz Biotechnology[4][5][7][8]
SMILES CC1=CC2=C(C=C1N)C=NN2PubChem, Biosynth[4][5]
InChI InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)PubChem[4]
Physicochemical Properties
PropertyValueSource(s)
XLogP3-AA 1.2PubChem[4]
Topological Polar Surface Area (TPSA) 54.7 ŲPubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 0PubChem[4]
Flash Point 215 °CBiosynth[5]

Synthesis of Indazole Derivatives: An Illustrative Protocol

Representative Synthetic Workflow for a Related Indazole Amine

SynthesisWorkflow start 6-bromo-1H-indazole step1 N-methylation (NaH, THF, CH3I) start->step1 intermediate1 6-bromo-1-methyl-1H-indazole step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 6-bromo-1-methyl-4-nitro-1H-indazole step2->intermediate2 step3 Reduction (Pd/C, H2) intermediate2->step3 end 6-bromo-1-methyl-1H-indazol-4-amine step3->end

Caption: Proposed synthetic workflow for 6-Bromo-1-methyl-1H-indazol-4-amine.

Detailed Methodologies for Key Steps (based on the synthesis of 6-bromo-1-methyl-1H-indazol-4-amine)[9]

Step 1: N-methylation of 6-bromo-1H-indazole

  • Reagents and Materials: 6-bromo-1H-indazole, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), methyl iodide (CH₃I).

  • Protocol: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to stir at room temperature for 1 hour. Subsequently, methyl iodide (1.1 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.

Step 2: Nitration of 6-bromo-1-methyl-1H-indazole

  • Reagents and Materials: 6-bromo-1-methyl-1H-indazole, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, saturated aqueous sodium bicarbonate (NaHCO₃), dichloromethane (DCM), anhydrous sodium sulfate (Na₂SO₄).

  • Protocol: To a stirred solution of concentrated sulfuric acid at 0 °C, 6-bromo-1-methyl-1H-indazole (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C. To this solution, fuming nitric acid (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1-2 hours, with progress monitored by TLC. Upon completion, the reaction mixture is slowly poured onto crushed ice and neutralized with a saturated aqueous solution of NaHCO₃ to a pH of approximately 7-8. The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

  • Reagents and Materials: 6-bromo-1-methyl-4-nitro-1H-indazole, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas (H₂).

  • Protocol: To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, 10% Pd/C (10 mol %) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine.

Biological Activity and Potential Applications of Indazole Derivatives

Indazole-containing compounds have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[2] For instance, some indazole derivatives have been investigated as serotonin receptor 2 (5-HT₂) agonists.[1][3] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases, and is present in anticancer drugs like Linifanib.[2] While the specific biological activity and signaling pathways of this compound are not extensively detailed in the available literature, its structural similarity to other bioactive indazoles suggests its potential as a scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a valuable chemical entity with potential applications in medicinal chemistry. This guide has provided key molecular and physicochemical data, along with a representative synthetic protocol for a closely related analog to illustrate the chemical methodologies employed in the synthesis of such compounds. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Navigating the Solubility Landscape of 6-methyl-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-methyl-1H-indazol-5-amine is essential for predicting its solubility behavior. Key computed descriptors are summarized below.

PropertyValueSource
Molecular FormulaC₈H₉N₃[1][2][3]
Molecular Weight147.18 g/mol [1][2][3]
XlogP31.2[4][5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count2[5]
Topological Polar Surface Area54.7 Ų[5]

Solubility in Organic Solvents: An Overview

While specific quantitative data for this compound is scarce, the solubility of heterocyclic compounds is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the crystal lattice energy of the solute. Based on its structure, this compound is expected to exhibit moderate solubility in polar organic solvents and lower solubility in nonpolar solvents.

For illustrative purposes, the table below presents hypothetical solubility data in common organic solvents, reflecting expected trends for a compound of this nature. It is crucial to note that these values are not experimental data for this compound and should be used as a general guide for solvent selection in experimental work.

SolventPolarity IndexExpected Solubility Trend
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
Methanol5.1Moderate to High
Ethanol4.3Moderate
Isopropanol3.9Moderate
Acetone4.3Moderate
Dichloromethane3.1Low to Moderate
Toluene2.4Low
Hexane0.1Very Low

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental protocol is paramount. The following outlines a typical workflow for determining the solubility of a compound like this compound using the shake-flask method, a widely accepted and reliable technique.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of this compound prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) prep2->equil1 equil2 Ensure equilibrium is reached between the dissolved and undissolved solid equil1->equil2 sep1 Allow the solution to stand for undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter the sample to separate the saturated supernatant sep1->sep2 ana1 Carefully withdraw an aliquot of the clear supernatant sep2->ana1 ana2 Quantify the concentration using a suitable analytical method (e.g., HPLC, UV-Vis) ana1->ana2

Caption: Workflow for solubility determination using the shake-flask method.

Biological Context and Signaling Pathways

While the direct biological targets of this compound are not extensively documented, the indazole scaffold is a well-established pharmacophore in medicinal chemistry. Notably, the structurally related compound, 1-methyl-1H-indazol-5-amine, serves as an intermediate in the synthesis of agonists for the Transient Receptor Potential Melastatin 5 (TRPM5) channel, which is involved in taste signaling and other physiological processes.[6][7]

Furthermore, various indazole derivatives have been investigated for their anti-cancer properties. Some of these compounds have been shown to induce apoptosis and affect the cell cycle by modulating key signaling pathways, such as the p53/MDM2 pathway.[8] The following diagram illustrates a simplified representation of the p53 signaling pathway, a critical regulator of cell fate.

Simplified p53 Signaling Pathway

G stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces apoptosis Apoptosis p53->apoptosis promotes cell_cycle Cell Cycle Arrest p53->cell_cycle promotes mdm2->p53 inhibits degradation p53 Degradation mdm2->degradation promotes

Caption: Simplified overview of the p53 signaling pathway.

Synthesis of this compound

For researchers requiring the synthesis of this compound, a general synthetic workflow is presented below. The specific details of the reaction conditions, including reagents, solvents, and purification methods, can be found in the chemical literature. A common route involves the cyclization of a substituted phenylhydrazine or a related precursor.

General Synthetic Workflow

G start Substituted 2-nitro-4-methylaniline step1 Reduction of nitro group start->step1 step2 Diazotization step1->step2 step3 Intramolecular cyclization step2->step3 end_product This compound step3->end_product

Caption: General synthetic workflow for this compound.

References

A Technical Guide to 6-Methyl-1H-indazol-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Quality Control

Introduction

6-Methyl-1H-indazol-5-amine, with CAS number 81115-45-9, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its indazole core is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the commercial suppliers, potential synthetic routes, and analytical methods for quality control of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of some of the commercial sources for this compound. Pricing is generally available upon request from the suppliers.

SupplierCAS NumberPurityAvailable Quantities
Biosynth81115-45-9Not specifiedAvailable upon request[1]
Santa Cruz Biotechnology81115-45-9Not specifiedAvailable upon request[2]
ChemScene81115-45-9≥97%Available upon request[3]

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol [1][2]
AppearanceSolid (form may vary)
StorageRecommended storage at 4°C, protected from light[3]

Synthesis of this compound

A potential synthetic pathway could start from a commercially available substituted toluene derivative, which would undergo nitration, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyclization to form the indazole ring. The exact reagents and reaction conditions would require optimization.

The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole, which could be adapted for this compound.

G cluster_synthesis Generalized Synthetic Workflow start Substituted Toluene Derivative nitration Nitration start->nitration HNO₃, H₂SO₄ reduction Reduction of Nitro Group nitration->reduction e.g., SnCl₂, HCl diazotization Diazotization reduction->diazotization NaNO₂, HCl cyclization Indazole Ring Formation diazotization->cyclization Heat or Catalyst purification Purification (e.g., Chromatography) cyclization->purification final_product This compound purification->final_product

Caption: A generalized workflow for the synthesis of substituted indazoles.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its application in research and drug development. A combination of analytical techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

The following diagram outlines a typical experimental workflow for HPLC purity analysis.

G cluster_hplc HPLC Purity Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) sample_prep->hplc_system injection Sample Injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis report Generate Report data_analysis->report

Caption: A typical workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Logical Relationship of Analytical Methods

A combination of chromatographic and spectroscopic techniques provides a robust approach to the quality control of this compound. HPLC is used to determine the purity, while NMR and MS are used to confirm the identity of the main component and to characterize any impurities.

G cluster_qc Quality Control Logic Compound This compound Purity Purity Assessment Compound->Purity Identity Identity Confirmation Compound->Identity HPLC HPLC Purity->HPLC NMR NMR Spectroscopy Identity->NMR MS Mass Spectrometry Identity->MS

Caption: Logical relationship between the compound and its quality control methods.

Conclusion

This compound is a commercially available building block with significant potential in drug discovery. While specific synthetic and analytical protocols are not widely published, established chemical principles allow for the development of robust procedures for its synthesis and quality control. Researchers and drug development professionals should rely on a combination of chromatographic and spectroscopic methods to ensure the quality of this important intermediate for their research endeavors. It is recommended to request a Certificate of Analysis from the supplier to obtain detailed information on the purity and analytical methods used for a specific batch.

References

An In-depth Technical Guide on the Safety and Handling of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-methyl-1H-indazol-5-amine, a key building block in medicinal chemistry and drug discovery. The following sections detail its properties, hazards, handling procedures, and relevant biological context to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

This compound is a heterocyclic amine with the molecular formula C₈H₉N₃. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

PropertyValueSource
Molecular Weight 147.18 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Melting Point 215-217 °C--INVALID-LINK--[3]
Boiling Point 374 °C at 760 mmHg--INVALID-LINK--[3]
Flash Point 207.9 °C--INVALID-LINK--[3]
Density 1.295 g/cm³--INVALID-LINK--[3]
pKa Not available
LogP 1.45352--INVALID-LINK--[1]
Solubility Not available
Appearance Beige powder--INVALID-LINK--[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized in Table 2. It is crucial to be aware of these hazards to implement appropriate safety measures.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[3]
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P362: Take off contaminated clothing and wash before reuse.[5]

  • P405: Store locked up.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[8]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are critical. Table 3 outlines the recommended procedures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Handling, Storage, and Disposal

Proper handling and storage are essential to minimize the risks associated with this compound.

4.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid formation of dust and aerosols.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9]

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin and eyes.[10]

4.2. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Recommended storage temperature is 4°C, protected from light.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

4.3. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[5]

  • Contaminated packaging should be treated as the product itself.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. Table 4 provides a summary of the recommended PPE.

Body PartProtection
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[9]
Respiratory A NIOSH-approved respirator with an appropriate cartridge should be used if working outside a fume hood or if dust is generated.[9]

Biological Context and Experimental Use

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. This compound and its isomers serve as crucial building blocks in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Notably, indazole-based compounds have been developed as inhibitors of key signaling proteins such as Phosphoinositide 3-kinase (PI3K), Leucine-Rich Repeat Kinase 2 (LRRK2), and FMS-like tyrosine kinase 3 (FLT3). These kinases are implicated in various diseases, including cancer and neurodegenerative disorders.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Inhibitors targeting this pathway are of significant therapeutic interest.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Inhibitor Indazole-based Kinase Inhibitor (e.g., from 6-methyl- 1H-indazol-5-amine) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of a kinase inhibitor.

LRRK2 Signaling in Parkinson's Disease

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy.

LRRK2_Signaling_Pathway LRRK2_mut Mutant LRRK2 (Hyperactive) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Phosphorylation Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Dysregulation Autophagy Autophagy Rab_GTPases->Autophagy Dysregulation Neuronal_damage Neuronal Damage Vesicular_trafficking->Neuronal_damage Autophagy->Neuronal_damage Inhibitor Indazole-based LRRK2 Inhibitor Inhibitor->LRRK2_mut Inhibition Safe_Handling_Workflow Start Start: Handling 6-methyl- 1H-indazol-5-amine Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Work_Area Weigh_Compound Weigh Compound (in fume hood) Work_Area->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Work Area and Glassware Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste (in labeled hazardous waste container) Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End Kinase_Inhibitor_Synthesis_Workflow Start Start: Synthesis of a Kinase Inhibitor Starting_Material This compound Start->Starting_Material Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Starting_Material->Coupling_Reaction Workup Aqueous Workup and Extraction Coupling_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase Assay) Characterization->Biological_Screening End End: Lead Compound Identification Biological_Screening->End

References

Tautomerism and Stability of 6-methyl-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms. This technical guide provides an in-depth analysis of the potential tautomers of 6-methyl-1H-indazol-5-amine, a substituted indazole with potential applications in drug discovery. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from established principles of indazole chemistry, supported by computational and experimental methodologies reported for analogous compounds. We will explore the likely tautomeric landscape, factors governing their relative stability, and present hypothetical experimental and computational workflows for their comprehensive study.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common and studied tautomers are the 1H- and 2H-forms.[1][2][3] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a phenomenon often attributed to the benzenoid character of the 1H form versus the quinonoid nature of the 2H form, which can lead to a loss of aromaticity.[1][4] However, the relative stability can be influenced by substitution patterns, solvent effects, and solid-state packing forces.[5][6]

Tautomeric Forms of this compound

For this compound, two primary annular tautomers are expected: the 1H- and 2H-forms. Additionally, amine-imine tautomerism involving the 5-amino group can be considered, leading to imine tautomers. The principal tautomers are depicted below:

Caption: Plausible tautomeric forms of this compound.

To fulfill the visualization requirement in the absence of a direct image for the 2H and imine tautomers, placeholder images are conceptualized in the DOT script. In a real-world scenario, these would be replaced with accurate chemical structure diagrams.

Relative Stability of Tautomers: A Theoretical Perspective

The relative stability of the tautomers of this compound is governed by a combination of electronic and steric effects of the substituents on the indazole core.

  • Aromaticity: The 1H-tautomer possesses a benzenoid structure, which is generally associated with greater aromatic stability compared to the quinonoid structure of the 2H-tautomer.[4]

  • Substituent Effects:

    • The methyl group at the 6-position is an electron-donating group through hyperconjugation, which can influence the electron density of the benzene ring.

    • The amino group at the 5-position is a strong electron-donating group through resonance. This donation can further stabilize the aromatic system.

Given these factors, it is hypothesized that the 1H-tautomer of this compound is the most stable form . The imine tautomers are expected to be significantly less stable due to the disruption of the aromaticity of the bicyclic system.

Hypothetical Quantitative Stability Data

While specific experimental data for this compound is not available, the following table provides an illustrative summary of relative energies based on computational studies of other substituted indazoles.[6][7]

TautomerComputational MethodBasis SetPhaseΔE (kcal/mol) (Relative to 1H)
This compoundB3LYP6-31G Gas0.0
6-methyl-2H-indazol-5-amineB3LYP6-31GGas4.5 - 6.0 (Estimated)
6-methyl-1,4-dihydro-indazol-5-imineB3LYP6-31G**Gas> 10.0 (Estimated)

Note: The ΔE values are hypothetical and serve as a guide based on general trends observed for indazole systems. Experimental verification is necessary.

Proposed Experimental Protocols

To empirically determine the tautomeric equilibrium and relative stability, a combination of spectroscopic and analytical techniques can be employed.

Synthesis of this compound

A potential synthetic route can be adapted from known procedures for substituted indazoles.[8]

Protocol:

  • Starting Material: A suitably substituted nitrotoluene derivative.

  • Cyclization: Reductive cyclization using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation.

  • Purification: Column chromatography followed by recrystallization.

  • Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.

Determination of Tautomeric Ratio by NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[5][9]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.

  • ¹H and ¹⁵N NMR Acquisition: Acquire high-resolution ¹H and ¹⁵N NMR spectra. The chemical shifts of the N-H protons and the nitrogen atoms are particularly sensitive to the tautomeric form.

  • Data Analysis: Integrate the signals corresponding to the distinct tautomers to determine their relative populations. For ¹⁵N NMR, the chemical shifts can provide clear evidence for the protonation site.[10]

Proposed Computational Workflow

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers.[7][11]

computational_workflow start Define Tautomeric Structures (1H, 2H, Imine) geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minima & Obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/cc-pVTZ) freq_calc->single_point solvation Solvation Modeling (e.g., PCM, SMD) single_point->solvation analysis Analyze Relative Energies (ΔE, ΔH, ΔG) solvation->analysis end Determine Most Stable Tautomer analysis->end

Caption: A typical computational workflow for determining tautomer stability.

Methodology:

  • Structure Generation: Build the 3D structures of all plausible tautomers.

  • Geometry Optimization: Optimize the geometry of each tautomer using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G**).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPE).

  • Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method and a larger basis set (e.g., MP2/cc-pVTZ).

  • Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to predict stability in solution.

  • Energy Analysis: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) to determine the most stable tautomer under different conditions.

Relevance in Drug Development

The tautomeric form of a drug molecule can significantly impact its pharmacological properties, including:

  • Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns, leading to varied binding affinities.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity, and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity: In some cases, a minor tautomer may be responsible for off-target effects or toxicity.

Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound are crucial for its potential development as a therapeutic agent.

drug_development_relevance Tautomerism Tautomeric Equilibrium (1H vs. 2H) ReceptorBinding Receptor Binding Affinity Tautomerism->ReceptorBinding ADME ADME Properties (Solubility, Lipophilicity) Tautomerism->ADME Toxicity Toxicology Profile Tautomerism->Toxicity DrugEfficacy Overall Drug Efficacy & Safety ReceptorBinding->DrugEfficacy ADME->DrugEfficacy Toxicity->DrugEfficacy

Caption: The influence of tautomerism on drug development.

Conclusion

While direct experimental data for this compound is scarce, a robust theoretical framework based on the known chemistry of indazoles can be established. The 1H-tautomer is predicted to be the most stable form due to aromaticity and the electronic effects of the methyl and amino substituents. This guide provides a comprehensive, albeit predictive, overview and outlines the necessary experimental and computational workflows to validate these hypotheses. A thorough investigation of the tautomerism of this compound is a critical step in harnessing its full potential in medicinal chemistry and drug development.

References

The 6-Methyl-1H-Indazol-5-Amine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, the indazole moiety is a key component in numerous compounds with therapeutic applications.[1] This technical guide focuses on the 6-methyl-1H-indazol-5-amine core, a crucial intermediate and structural motif in the development of targeted therapies, particularly in oncology. While direct biological activity data for the unsubstituted this compound is limited in publicly available literature, its derivatives have demonstrated significant potential as potent inhibitors of various protein kinases and as antiproliferative agents. This guide will provide a comprehensive overview of the biological activities of key derivatives, detailed experimental protocols for their evaluation, and insights into the signaling pathways they modulate.

Biological Activity of this compound Derivatives

Derivatives of the this compound scaffold have been extensively investigated for their therapeutic potential, primarily as anticancer agents. These compounds have shown potent activity against a range of cancer cell lines and have been identified as inhibitors of key kinases involved in cancer progression.

Antiproliferative Activity

The antiproliferative effects of various indazole derivatives have been evaluated using cell-based assays such as the Sulforhodamine B (SRB) and MTT assays. These assays measure cell density and metabolic activity, respectively, to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Table 1: Antiproliferative Activity of 6-Aminoindazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colon Cancer)SRB14.3 ± 4.4[2]
MRC5 (Normal Lung Fibroblast)SRB>100[2]
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)MTT5.15[3]
HEK-293 (Normal Embryonic Kidney)MTT33.2[3]
1H-indazole-3-amine derivative (5k)Hep-G2 (Hepatoma)MTT3.32[4]
HEK-293 (Normal Embryonic Kidney)MTT12.17[4]
1H-indazole-3-amine derivative (W24)HT-29 (Colon)Not Specified0.43[4]
MCF-7 (Breast)Not Specified3.88[4]
Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif for protein kinases. Derivatives of this compound have been designed and synthesized as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation.

Table 2: Kinase Inhibitory Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives against PLK4

CompoundPLK4 IC50 (nM)Reference
K0212.4[5]
K220.1[5]
Centrinone (Control)2.7[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed and standardized experimental protocols are essential. The following sections provide methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow for SRB Assay

SRB_Workflow start Seed cells in 96-well plate treat Treat with test compound start->treat 24h incubation fix Fix cells with Trichloroacetic Acid (TCA) treat->fix 48-72h incubation stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 540 nm solubilize->read

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Plate cells in 96-well plate treat Add test compounds start->treat 24h incubation add_mtt Add MTT reagent treat->add_mtt Desired exposure time incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan 2-4h incubation solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add various concentrations of the test compound to the wells and incubate for the desired duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Prepare kinase, substrate, and compound incubate Pre-incubate kinase and compound start->incubate initiate Initiate reaction with ATP incubate->initiate reaction Kinase reaction proceeds initiate->reaction Incubation stop Stop reaction reaction->stop detect Detect signal (e.g., luminescence, fluorescence) stop->detect analyze Analyze data to determine IC50 detect->analyze

Caption: Generalized workflow for an in vitro kinase assay.

Detailed Protocol (LanthaScreen™ Eu Kinase Binding Assay Example):

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Compound Dilution: Serially dilute the test compound in DMSO.

  • Assay Plate Preparation: Add the kinase, antibody, and test compound to the wells of a 384-well plate.

  • Reaction Initiation: Initiate the binding reaction by adding the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Signal Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the amount of tracer displaced by the inhibitor.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways Modulated by Indazole Derivatives

Derivatives of the this compound scaffold can exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

p53/MDM2 Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Some indazole derivatives have been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Indazole Derivative p53_n p53 mdm2_n MDM2 p53_n->mdm2_n promotes transcription mdm2_n->p53_n promotes degradation p53_c p53 (stabilized) apoptosis Apoptosis p53_c->apoptosis induces mdm2_c MDM2 mdm2_c->p53_c indazole Indazole Derivative indazole->mdm2_c inhibits

Caption: Inhibition of the p53-MDM2 interaction by an indazole derivative.

Polo-like Kinase 4 (PLK4) Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression can lead to mitotic errors and tumorigenesis. Potent and selective inhibitors of PLK4 based on the indazole scaffold can disrupt this process.

PLK4_Pathway cluster_0 Normal Centriole Duplication cluster_1 Inhibition by Indazole Derivative plk4_n PLK4 centriole_n Centriole Duplication plk4_n->centriole_n regulates plk4_c PLK4 disruption Disrupted Centriole Duplication plk4_c->disruption leads to indazole Indazole Derivative indazole->plk4_c inhibits

Caption: Inhibition of PLK4-mediated centriole duplication.

Conclusion

The this compound scaffold is a valuable building block in the design of novel therapeutics. While the biological activity of the core structure itself is not extensively documented, its derivatives have demonstrated potent antiproliferative and kinase inhibitory activities. This technical guide provides a foundation for researchers by summarizing the available quantitative data, detailing essential experimental protocols, and illustrating the key signaling pathways involved. Further investigation into the structure-activity relationships of derivatives of this scaffold holds significant promise for the development of next-generation targeted therapies.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has solidified its position as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for moieties like indole and phenol, make it a versatile framework for drug design.[3] Indazole exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole, both of which are found in pharmacologically active agents.[4][5] While rarely occurring in nature, synthetic indazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][6][7] This has led to the development of several successful drugs, such as the anticancer agents pazopanib and axitinib, and has fueled extensive research into novel indazole-based therapeutics.[2][8] This guide provides a comprehensive overview of the synthesis, biological activities, and clinical applications of indazole derivatives, complete with quantitative data, experimental protocols, and pathway visualizations.

Synthesis of Indazole Derivatives

The construction of the indazole core is a fundamental aspect of its medicinal chemistry. A variety of synthetic strategies have been developed to afford substituted indazoles, often with control over the N1 and N2 regioselectivity. Classical methods like the Fischer indazole synthesis from o-hydrazino benzoic acids and modern metal-catalyzed cross-coupling and cyclization reactions are commonly employed.[4][9][10]

A general workflow for synthesizing substituted indazoles often involves the cyclization of appropriately substituted phenyl precursors. For example, a common route involves the reaction of a substituted 2-halobenzonitrile with a hydrazine derivative, followed by further functionalization.

G start Substituted 2-Halobenzonitrile cyclization Cyclization Reaction (e.g., SNAr, Pd-catalyzed) start->cyclization hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->cyclization indazole_core Substituted 1H- or 2H-Indazole Core cyclization->indazole_core functionalization Further Functionalization (e.g., N-Alkylation, C-H activation) indazole_core->functionalization final_compound Target Indazole Derivative functionalization->final_compound

Caption: Generalized workflow for the synthesis of indazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,3-disubstituted 1H-indazole Derivatives [11]

This protocol describes the synthesis of 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole from 2-chlorobenzonitrile and phenylhydrazine, followed by reaction with 4-aminobenzoic acid.

  • Step 1: Synthesis of 1-phenyl-1H-indazol-3-amine.

    • To a solution of 2-chlorobenzonitrile (1 equiv.) in diglyme, add phenylhydrazine (1.2 equiv.) and potassium t-butoxide (t-BuOK) (1.5 equiv.).

    • Heat the reaction mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried to yield 1-phenyl-1H-indazol-3-amine.

  • Step 2: Synthesis of 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole.

    • A mixture of 1-phenyl-1H-indazol-3-amine (1 equiv.) and 4-aminobenzoic acid (1.1 equiv.) in a suitable solvent (e.g., ethanol) is refluxed for 8-10 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the final product.

    • The final compound is characterized by ¹H-NMR and Mass Spectrometry.

Therapeutic Applications and Biological Activities

Indazole derivatives have demonstrated a wide array of pharmacological activities, with oncology and inflammation being the most prominent areas of investigation.[3][8]

Anticancer Activity

The indazole scaffold is a key component of numerous anticancer agents, many of which function as protein kinase inhibitors.[8][12] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[13]

Kinase Inhibition:

Indazole derivatives have been successfully developed to target various oncogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[8][13][14] Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, thereby blocking angiogenesis and starving tumors of essential nutrients.[15]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds AutoP Autophosphorylation VEGFR->AutoP Pazopanib Pazopanib Pazopanib->AutoP Inhibits PI3K PI3K/Akt AutoP->PI3K PLCg PLCγ/PKC AutoP->PLCg RAS RAS/MAPK AutoP->RAS Proliferation Angiogenesis (Cell Proliferation, Migration, Survival) PI3K->Proliferation PLCg->Proliferation RAS->Proliferation

Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.

The table below summarizes the inhibitory activities of several indazole-based kinase inhibitors.

Compound/DrugTarget Kinase(s)IC₅₀ ValuesCitation(s)
Pazopanib VEGFR-2, PDGFR-β, c-Kit10 nM, 84 nM, 74 nM[15]
Axitinib VEGFR-1, -2, -30.1 nM, 0.2 nM, 0.1-0.3 nM[15][16]
Niraparib PARP-1, PARP-23.8 nM, 2.1 nM[4]
Entrectinib ALK, TRKA12 nM, 1 nM[5]
Compound 102 FGFR130.2 ± 1.9 nM[4]
Compound 109 EGFR (T790M)5.3 nM[4]
Indazole Amide 53a Aurora A< 1 µM[13]
Indazole Derivative 17 Aurora A, Aurora B26 nM, 15 nM[13][17]

Other Anticancer Mechanisms: Beyond kinase inhibition, indazole derivatives exhibit other anticancer effects. Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair, and is used to treat ovarian cancer.[4] Other derivatives have been shown to induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[16][18]

Anti-inflammatory Activity

Indazole derivatives have shown significant potential as anti-inflammatory agents.[6][19] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[19][20] Benzydamine is a marketed non-steroidal anti-inflammatory drug (NSAID) containing an indazole core that provides relief from pain and inflammation.[1][3]

CompoundAssayResultCitation(s)
Indazole Carrageenan-induced paw edema (100 mg/kg)73% inhibition at 4h[20]
5-Aminoindazole Carrageenan-induced paw edema (100 mg/kg)69% inhibition at 4h[20]
6-Nitroindazole Carrageenan-induced paw edema (100 mg/kg)63% inhibition at 4h[20]
Compound 1a Carrageenan-induced paw edema (30 mg/kg)Significant edema inhibition, comparable to etoricoxib[11]
Indazole COX-2 InhibitionIC₅₀ = 5.10 µM[20]
5-Aminoindazole TNF-α InhibitionIC₅₀ = 6.80 µM[20]

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats [1][19][20]

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Sprague Dawley or Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into groups (n=6):

    • Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Standard group (e.g., Diclofenac or Indomethacin, 10 mg/kg).

    • Test groups (indazole derivatives at various doses, e.g., 25, 50, 100 mg/kg).

  • Procedure:

    • The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection (0h) and at subsequent time points (e.g., 1, 2, 3, and 4h) using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated for each group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average edema in the control group and Vt is the average edema in the treated group.

    • Statistical analysis is performed using ANOVA followed by a post-hoc test.

Antimicrobial and Other Activities

The indazole scaffold is also a promising framework for developing agents against infectious diseases.[21] Derivatives have shown activity against various bacteria, fungi, and protozoa.[3][22] Additionally, research has explored indazole derivatives for cardiovascular diseases, neurodegenerative disorders, and as potential male contraceptives.[6][7][23]

CompoundTarget Organism/ActivityResult (MIC/IC₅₀)Citation(s)
Compound 66 E. coliZone of inhibition: 46 mm[3]
Compound 68 C. albicansMIC = 75 µM[3]
Compound 18 G. intestinalisIC₅₀ = 1.8 µM[22]
Compound 73 Lanosterol-14α-demethylaseDual antibacterial/antifungal activity[3]
ARRY-371797 p38α kinase inhibitor (Cardioprotective)In clinical trials for cardiomyopathy[23]

Structure-Activity Relationships (SAR)

Systematic modification of the indazole scaffold has provided crucial insights into the structure-activity relationships (SAR) that govern biological activity. The substitutions at the N1, C3, and other positions on the benzene ring significantly influence potency and selectivity.[4][24]

  • N1-Substitution: For many kinase inhibitors, substitution at the N1 position with groups like meta-substituted benzyl rings is crucial for potent activity, often interacting with the solvent-exposed region of the kinase.[24]

  • C3-Substitution: The C3 position is a key vector for interacting with the hinge region of kinases or for introducing groups that modulate solubility and metabolic stability.[25]

  • Benzene Ring Substitution (C4-C7): Substituents on the benzene portion of the scaffold can fine-tune potency, selectivity, and pharmacokinetic properties. For example, in a series of CCR4 antagonists, methoxy groups at C4 and small groups at C6 were preferred.[24]

G cluster_sar Key SAR Insights for Indazole Derivatives Indazole Indazole N1 N1: Often key for solubility and interactions in solvent-front regions. Bulky groups can tune selectivity. C3 C3: Critical for hinge-binding in kinases. Can be functionalized to improve potency. C5C6 C5/C6: Substituents here modulate PK properties and can access hydrophobic pockets.

Caption: Key positions on the indazole scaffold for SAR studies.

Conclusion and Future Perspectives

The indazole core is undeniably a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds and approved drugs.[3][26] Its synthetic tractability and versatile electronic nature allow for fine-tuning of pharmacological and pharmacokinetic profiles. The success of indazole-based kinase inhibitors in oncology has established a clear path for future development in this area, with ongoing efforts to improve selectivity and overcome resistance.[8][12] Furthermore, the expanding exploration of indazoles in inflammation, infectious diseases, and neurodegeneration highlights the scaffold's vast untapped potential.[6][19][21] Future research will likely focus on developing novel synthetic methodologies, employing structure-based and computational design to create next-generation indazole derivatives with enhanced potency, selectivity, and safety profiles for a wide range of human diseases.[3][14]

References

6-Methyl-1H-indazol-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purines and other key biological motifs. This has led to its successful incorporation into a multitude of approved drugs and clinical candidates. Among the diverse array of substituted indazoles, 6-methyl-1H-indazol-5-amine emerges as a particularly valuable fragment for drug design. Its structural features—a hydrogen bond donor/acceptor-rich pyrazole ring fused to a benzene ring functionalized with a nucleophilic amine and a lipophilic methyl group—provide a versatile platform for generating potent and selective modulators of various biological targets. This technical guide delves into the core attributes of this compound as a fragment, presenting key data, experimental protocols, and relevant signaling pathways to empower its application in contemporary drug discovery programs.

Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Profile

This compound is a small, synthetically tractable molecule with properties well-suited for fragment-based drug discovery. Its low molecular weight and balanced lipophilicity allow for efficient exploration of chemical space and facilitate the optimization of initial hits into lead compounds with favorable pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem CID: 1482582[1]
Molecular Weight 147.18 g/mol PubChem CID: 1482582[1]
XLogP3-AA 1.2PubChem CID: 1482582[1]
Topological Polar Surface Area (TPSA) 54.7 ŲChemScene[2]
Hydrogen Bond Donors 2ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Rotatable Bonds 0ChemScene[2]

Synthesis of the Indazole Core

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and robust synthetic route can be constructed based on established methods for the preparation of substituted aminoindazoles. The following protocol is a representative example.

Proposed Synthetic Protocol for this compound

Step 1: Nitration of 2-Fluoro-4-methylbenzonitrile

  • To a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-methyl-5-nitrobenzonitrile.

Step 2: Indazole Ring Formation

  • To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 6-methyl-5-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and concentrated hydrochloric acid (catalytic amount).

  • Reflux the mixture for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Targets and Therapeutic Potential

The indazole scaffold is a privileged structure for targeting a range of protein families, with a particular emphasis on protein kinases and G-protein coupled receptors (GPCRs). The this compound fragment provides a key building block for developing inhibitors of these important drug targets.

Protein Kinase Inhibition

The aminoindazole moiety is a well-established hinge-binding fragment for a variety of protein kinases. The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, while the exocyclic amino group can be further functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site.

Key Kinase Targets for Indazole-Based Inhibitors:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[3][4]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[5][6]

  • Phosphoinositide-dependent Kinase-1 (PDK1): A master kinase that activates a number of AGC kinases, including Akt, and is central to the PI3K signaling pathway, which is frequently dysregulated in cancer.[7][8]

Quantitative Data for Indazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀ (nM)Cell-based Potency (IC₅₀, µM)Reference
Indazole-basedPLK4< 0.10.979 (MCF-7 cells)[7]
Benzimidazole-indazoleFLT341.6-[5]
Benzimidazole-indazoleFLT3-D835Y5.64-[5]
AminoindazolePDK1370-[9]
1H-benzo[d]imidazol-2-yl)-1H-indazolPDK180-[10]
G-Protein Coupled Receptor (GPCR) Modulation

The indazole nucleus can also serve as a scaffold for ligands targeting GPCRs, particularly serotonin (5-HT) receptors. The aromatic nature of the indazole ring allows for π-π stacking interactions within the receptor binding pocket, and the versatile substitution patterns enable fine-tuning of selectivity and functional activity.

Key GPCR Targets for Indazole-Based Ligands:

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₃, 5-HT₄): These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function. Modulators of these receptors are used to treat depression, schizophrenia, and chemotherapy-induced nausea and vomiting.[11][12]

Quantitative Data for Indazole-Based GPCR Ligands:

Compound ClassTarget ReceptorBinding Affinity (Kᵢ, nM)Functional ActivityReference
Indazole-3-carboxylic acid derivatives5-HT₃Potent AntagonismAntiemetic[12]
Indazole-piperazine derivatives5-HT₁A, 5-HT₂A, D₂Multi-targetAntipsychotic[11]
1H-Indazole-3-carboxamide5-HT₄-Selective Ligands[13]

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of compounds derived from the this compound fragment. Below are representative protocols for a biochemical kinase inhibition assay and a radioligand binding assay for a GPCR target.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[14]

Materials:

  • Kinase of interest (e.g., PLK4, FLT3, PDK1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (derived from this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a no-inhibitor control and a no-enzyme control.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent).

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).[15]

Materials:

  • Cell membranes expressing the serotonin receptor of interest

  • Radioligand (e.g., [³H]-ketanserin for 5-HT₂A)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, radioligand, and binding buffer.

      • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

      • Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting:

    • Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the context in which a drug acts is crucial for understanding its mechanism of action. The following diagrams, rendered in Graphviz DOT language, illustrate a general workflow for fragment-based drug discovery and the signaling pathways of key kinase targets for which the this compound scaffold is relevant.

FBDD_Workflow Fragment_Library Fragment Library (MW < 300 Da) Screening Biophysical/Biochemical Screening Fragment_Library->Screening Hit_Identification Hit Identification (e.g., this compound) Screening->Hit_Identification Structural_Biology Structural Biology (X-ray, NMR) Hit_Identification->Structural_Biology SBDD Structure-Based Drug Design Structural_Biology->SBDD Lead_Optimization Lead Optimization (SAR, ADME/Tox) SBDD->Lead_Optimization Lead_Optimization->SBDD Iterative Cycles Candidate Preclinical Candidate Lead_Optimization->Candidate

A generalized workflow for fragment-based drug discovery (FBDD).

PDK1_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Indazole_Inhibitor Indazole-based PDK1 Inhibitor Indazole_Inhibitor->PDK1

Simplified PDK1 signaling pathway and point of intervention.

FLT3_Signaling FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Indazole_Inhibitor Indazole-based FLT3 Inhibitor Indazole_Inhibitor->FLT3

Overview of FLT3 signaling in AML and point of intervention.

Conclusion

This compound represents a high-value fragment for drug discovery, offering a synthetically accessible and strategically functionalized starting point for the development of novel therapeutics. Its proven utility as a core scaffold for potent kinase inhibitors and GPCR modulators underscores its potential. By leveraging the data, protocols, and pathway information presented in this guide, researchers can effectively incorporate this privileged fragment into their drug design campaigns, accelerating the discovery of next-generation medicines.

References

Preliminary Screening of 6-Methyl-1H-indazol-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. Several indazole-based molecules have been successfully developed into clinically approved drugs for the treatment of various cancers. This technical guide focuses on the preliminary screening of 6-methyl-1H-indazol-5-amine derivatives and its close analogs. Due to the limited publicly available data on the specific screening of this compound derivatives, this guide will provide a comprehensive overview of the screening methodologies and biological activities of structurally related indazole compounds. The information presented herein is intended to serve as a valuable resource for researchers involved in the discovery and development of novel indazole-based therapeutics.

The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, provides a versatile platform for the development of targeted therapies. The specific substitution pattern of this compound offers unique opportunities for chemical modification to optimize pharmacological properties. Preliminary screening of derivatives of this core structure is a critical step in identifying lead compounds with desired biological activities. This process typically involves a cascade of in vitro assays to assess cytotoxicity against cancer cell lines, inhibition of specific molecular targets such as protein kinases, and elucidation of the underlying mechanisms of action.

This guide will detail the experimental protocols for key screening assays, present quantitative data from studies on analogous compounds in structured tables, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the preliminary screening process for this promising class of compounds.

Data Presentation: In Vitro Anticancer Activity of Indazole Derivatives

The following tables summarize the in vitro anticancer activity of various indazole derivatives, closely related to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: In Vitro Antiproliferative Activity of 1H-indazole-3-amine Derivatives [1][2]

CompoundCancer Cell LineIC50 (µM)
5a K562 (Chronic Myeloid Leukemia)9.32 ± 0.59
A549 (Lung)4.66 ± 0.45
PC-3 (Prostate)15.48 ± 1.33
Hep-G2 (Hepatoma)12.67 ± 1.31
6a K562 (Chronic Myeloid Leukemia)5.19 ± 0.29
A549 (Lung)8.21 ± 0.56
PC-3 (Prostate)6.12 ± 0.10
Hep-G2 (Hepatoma)5.62 ± 1.76
6o K562 (Chronic Myeloid Leukemia)5.15
HEK-293 (Normal Human Embryonic Kidney)33.2

Table 2: In Vitro Antiproliferative Activity of Indazole-Pyrimidine Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
4a MCF-7 (Breast)2.958
4d MCF-7 (Breast)4.798
4f MCF-7 (Breast)1.629
4g MCF-7 (Breast)4.680
4i MCF-7 (Breast)1.841
Reference Drug MCF-7 (Breast)8.029

Table 3: Kinase Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives against PLK4 [4]

CompoundPLK4 IC50 (nM)
K01 977.6
K02 12.4
K17 0.3
K22 0.1

Experimental Protocols

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[1][2]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Seed cells in 96-well plates and treat with compounds as described for the MTT assay.

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with distilled water and air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Dissolve the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

  • Calculate cell viability and IC50 values.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is often evaluated using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Example Protocol: PLK4 LanthaScreen™ Eu Kinase Binding Assay [4] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and the GST-tagged PLK4 kinase.

  • Add a europium-labeled anti-GST antibody.

  • Incubate the mixture at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • The TR-FRET ratio is calculated, and the IC50 values are determined from the dose-response curves.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of a compound, such as the induction of apoptosis.

Protocol:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by indazole derivatives and a general workflow for their preliminary screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary Screening cluster_optimization Lead Optimization start This compound Core synthesis Derivative Synthesis start->synthesis cytotoxicity In Vitro Cytotoxicity Assays (MTT, SRB) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay Active Compounds mechanism Mechanism of Action Studies (Western Blot) kinase_assay->mechanism Potent Inhibitors sar Structure-Activity Relationship (SAR) mechanism->sar admet ADMET Profiling sar->admet

Caption: General workflow for the preliminary screening of this compound derivatives.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indazole Derivative (e.g., GDC-0941 analog) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by some indazole derivatives.

p53_mdm2_pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Ubiquitination & Degradation Inhibitor Indazole Derivative Inhibitor->MDM2 Inhibition

Caption: The p53-MDM2 signaling pathway, a potential target for anticancer indazole derivatives.[1]

Conclusion

The preliminary screening of this compound derivatives and its analogs represents a crucial phase in the quest for novel anticancer agents. This technical guide has provided a framework for this process, outlining key experimental protocols for assessing cytotoxicity and kinase inhibition, and presenting relevant data from closely related indazole compounds. The provided visualizations of experimental workflows and signaling pathways offer a conceptual map for researchers navigating this area of drug discovery. Although specific data on this compound derivatives remains scarce in the public domain, the methodologies and findings from analogous structures offer a solid foundation for initiating and advancing new research endeavors. Future studies focusing on this specific scaffold are warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-methyl-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a three-step process commencing from commercially available 2,4-dimethylaniline. The protocols provided are based on established and reliable chemical transformations for the synthesis and functionalization of the indazole core.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three key transformations:

  • Formation of 6-methyl-1H-indazole: Acetylation of 2,4-dimethylaniline followed by diazotization and intramolecular cyclization.

  • Nitration: Electrophilic nitration of 6-methyl-1H-indazole to yield 6-methyl-5-nitro-1H-indazole.

  • Reduction: Reduction of the nitro group to afford the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. The expected yields are based on literature reports for analogous transformations and may require optimization for this specific substrate.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 2,4-DimethylanilineAcetic anhydride, Sodium acetate, tert-Butyl nitrite, Potassium acetate, 18-Crown-66-methyl-1H-indazole70-85
2 6-methyl-1H-indazoleConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)6-methyl-5-nitro-1H-indazole50-65
3 6-methyl-5-nitro-1H-indazoleTin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl)This compound85-95

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all chemicals with care, paying special attention to corrosive acids and potentially hazardous reagents.

Step 1: Synthesis of 6-methyl-1H-indazole

This step involves a two-part procedure: the acetylation of 2,4-dimethylaniline, followed by diazotization and cyclization.

Part A: Acetylation of 2,4-dimethylaniline to N-(2,4-dimethylphenyl)acetamide

  • Materials and Reagents:

    • 2,4-Dimethylaniline

    • Acetic anhydride

    • Sodium acetate

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Ethanol

  • Procedure:

    • In a 250 mL beaker, dissolve 10.0 g of 2,4-dimethylaniline in 100 mL of water. The aniline will be immiscible.

    • Slowly add 8.0 mL of concentrated hydrochloric acid to the mixture with stirring. The aniline should dissolve to form the hydrochloride salt.

    • In a separate flask, prepare a solution of 9.0 g of sodium acetate in 50 mL of water.

    • To the stirred solution of 2,4-dimethylaniline hydrochloride, add 12.0 mL of acetic anhydride.

    • Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.

    • A white precipitate of N-(2,4-dimethylphenyl)acetamide will form. Stir the mixture for 15 minutes.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(2,4-dimethylphenyl)acetamide. Dry the product under vacuum.

Part B: Diazotization and Cyclization to 6-methyl-1H-indazole

  • Materials and Reagents:

    • N-(2,4-dimethylphenyl)acetamide

    • tert-Butyl nitrite

    • Potassium acetate

    • 18-Crown-6

    • Chloroform

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 10.0 g of N-(2,4-dimethylphenyl)acetamide in 200 mL of chloroform.

    • To this solution, slowly add 1.2 equivalents of tert-butyl nitrite at room temperature under a nitrogen atmosphere. Stir for 20 minutes.

    • Add 2.0 equivalents of potassium acetate and 0.1 equivalents of 18-crown-6 to the reaction mixture.

    • Heat the mixture to reflux and maintain for 3 hours.

    • After reflux, cool the reaction to room temperature and continue stirring for an additional 15 hours.

    • Remove the solid precipitate by vacuum filtration and wash the solid with chloroform.

    • Combine the filtrates and wash with water (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-1H-indazole.

Step 2: Synthesis of 6-methyl-5-nitro-1H-indazole
  • Materials and Reagents:

    • 6-methyl-1H-indazole

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

    • To the cold, stirred sulfuric acid, add 5.0 g of 6-methyl-1H-indazole portion-wise, ensuring the temperature remains below 5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 6-methyl-1H-indazole, maintaining the reaction temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the resulting mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-5-nitro-1H-indazole.

Step 3: Synthesis of this compound
  • Materials and Reagents:

    • 6-methyl-5-nitro-1H-indazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • 5 M Sodium Hydroxide (NaOH) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a 250 mL round-bottom flask, suspend 4.0 g of 6-methyl-5-nitro-1H-indazole in 80 mL of ethanol.

    • To this suspension, add 5.0 equivalents of tin(II) chloride dihydrate.

    • Carefully add 20 mL of concentrated hydrochloric acid dropwise to the stirred mixture.

    • Heat the reaction mixture to 60 °C and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize to a pH of 7-8 with a 5 M aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as the final product.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway for this compound.

Synthesis_Workflow Start 2,4-Dimethylaniline Intermediate1 N-(2,4-dimethylphenyl)acetamide Start->Intermediate1 Acetylation (Ac₂O, NaOAc) Intermediate2 6-methyl-1H-indazole Intermediate1->Intermediate2 Diazotization & Cyclization (t-BuONO, KOAc) Intermediate3 6-methyl-5-nitro-1H-indazole Intermediate2->Intermediate3 Nitration (HNO₃, H₂SO₄) FinalProduct This compound Intermediate3->FinalProduct Reduction (SnCl₂, HCl)

Caption: Synthetic workflow for this compound.

detailed protocol for 6-methyl-1H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 6-methyl-1H-indazol-5-amine

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This document outlines a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The proposed synthesis is a multi-step process beginning with commercially available 4-methyl-2-nitroaniline. The methodology involves a diazotization and cyclization to form the indazole core, followed by the reduction of a nitro group to yield the final product. This protocol is designed to provide researchers with a reproducible method for obtaining this key indazole derivative.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-methyl-2-nitroaniline. The initial step involves the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield 6-methyl-5-nitro-1H-indazole. The final step is the selective reduction of the nitro group to the corresponding amine.

G A 4-methyl-2-nitroaniline B Diazotization & Cyclization A->B 1. NaNO₂, HCl 2. Heat C 6-methyl-5-nitro-1H-indazole B->C Formation of Indazole Ring D Reduction C->D SnCl₂·2H₂O, HCl E This compound (Final Product) D->E Formation of Amine

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key materials and expected outcomes for the synthetic route. Yields are estimates based on similar reactions reported in the literature and should be considered theoretical targets.

StepCompound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )ReagentsTheoretical YieldExpected Purity
14-methyl-2-nitroaniline1 C₇H₈N₂O₂152.15N/A (Starting Material)N/A>98%
26-methyl-5-nitro-1H-indazole2 C₈H₇N₃O₂177.16Sodium nitrite, Hydrochloric acid70-80%>95%
3This compound3 C₈H₉N₃147.18Stannous chloride dihydrate, Hydrochloric acid80-90%>98%

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Step 1: Synthesis of 6-methyl-5-nitro-1H-indazole (2)

This procedure is adapted from the synthesis of nitroindazoles from substituted nitroanilines.[1]

Materials and Reagents:

  • 4-methyl-2-nitroaniline (1 )

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1 ) (1.0 eq) in a solution of water and concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • After the formation of the diazonium salt, slowly warm the reaction mixture to 60-70 °C and maintain for 1-2 hours to facilitate the cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 6-methyl-5-nitro-1H-indazole (2 ).

  • The crude product can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound (3)

The final step is the reduction of the nitro group to the corresponding amine using stannous chloride. This is a general and effective method for the reduction of nitroindazoles.[1][2]

Materials and Reagents:

  • 6-methyl-5-nitro-1H-indazole (2 )

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Suspend the nitroindazole (2 ) (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.

  • Carefully add concentrated HCl and heat the mixture at 60 °C until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (3 ).

Disclaimer: This protocol is a proposed synthetic route based on established chemical literature for similar compounds. It has not been independently validated. Researchers should exercise caution and perform their own optimization and safety assessments.

References

Application Notes and Protocols for the Use of 6-methyl-1H-indazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid bicyclic structure provides a template for the orientation of functional groups that can engage with the ATP-binding site of kinases. The strategic substitution on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-methyl-1H-indazol-5-amine, in particular, is a valuable building block for the synthesis of potent inhibitors of key kinases involved in various disease pathologies, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.

Kinase Targets and Signaling Pathways

Rho Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in a variety of cellular processes, including cell adhesion, motility, contraction, and proliferation.[2][3] Dysregulation of the ROCK signaling pathway is associated with various diseases, including hypertension, cancer, and glaucoma.[1][2] Inhibition of ROCK has emerged as a promising therapeutic strategy for these conditions.

ROCK_Signaling_Pathway L Ligands (e.g., LPA, S1P) GPCR GPCR L->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cellular_Responses Cellular Responses (Contraction, Migration) Actin_Myosin->Cellular_Responses Inhibitor ROCK Inhibitor (e.g., from 6-methyl- 1H-indazol-5-amine) Inhibitor->ROCK

Caption: Simplified Rho/ROCK Signaling Pathway.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[4] It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[4] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]

IRAK4_Signaling_Pathway Ligand Ligand (e.g., IL-1, LPS) Receptor IL-1R / TLR Ligand->Receptor MyD88 MyD88 Receptor->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Inhibitor IRAK4 Inhibitor (e.g., from 6-methyl- 1H-indazol-5-amine) Inhibitor->IRAK4

Caption: Simplified IRAK4 Signaling Pathway.

Application in Kinase Inhibitor Synthesis

This compound serves as a key starting material for the synthesis of various kinase inhibitors. A common synthetic strategy involves the reaction of the 5-amino group with a heterocyclic electrophile, followed by further functionalization.

Synthesis of a ROCK Inhibitor Intermediate

A key intermediate for a class of ROCK inhibitors can be synthesized by reacting this compound with 2,4-dichloropyrimidine. This reaction typically proceeds via nucleophilic aromatic substitution, where the amino group of the indazole displaces one of the chlorine atoms on the pyrimidine ring.

Synthesis_Workflow start This compound intermediate N-(2-chloropyrimidin-4-yl)- This compound start->intermediate reagent1 2,4-Dichloropyrimidine reagent1->intermediate final_product Final ROCK Inhibitor intermediate->final_product reagent2 Further Functionalization (e.g., Suzuki Coupling) reagent2->final_product

Caption: General synthetic workflow for ROCK inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine

This protocol describes the synthesis of a key intermediate for ROCK inhibitors.

Materials:

  • This compound (1.0 eq)

  • 2,4-dichloropyrimidine (1.0 eq)

  • Triethylamine (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound and 2,4-dichloropyrimidine in ethanol in a round-bottom flask equipped with a reflux condenser.[6]

  • Add triethylamine to the mixture.[6]

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • After completion of the reaction, cool the mixture to room temperature.[6]

  • The product will precipitate out of the solution. Filter the precipitate and wash with cold water.[6]

  • Dry the solid product to obtain N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine. The product can be further purified by recrystallization from ethanol if necessary.[6]

Expected Yield: 70-80%

Quantitative Data

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using an indazole scaffold, demonstrating the potential of derivatives from this compound.

Kinase TargetInhibitor TypeIC50 (nM)Reference
ROCK1Indazole-based inhibitor0.754 µM[5]
ROCK2Indazole-based inhibitor0.124 µM[5]
IRAK4Pyrazolopyrimidine carboxamide110[7]
IRAK4Aminopyrimidin-4-one27[8]

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors targeting key signaling pathways in cancer and inflammatory diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this scaffold in their discovery programs. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting material for the development of next-generation targeted therapies.

References

Application Notes and Protocols for Coupling Reactions with 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-indazol-5-amine is a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active molecules. Its indazole core is a privileged scaffold found in numerous compounds with therapeutic potential, particularly as kinase inhibitors in oncology. This document provides detailed application notes and experimental protocols for three important classes of coupling reactions involving this compound: Buchwald-Hartwig amination, amide coupling, and Suzuki coupling. The resulting derivatives have shown promise as potent anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In this context, this compound acts as the amine coupling partner, reacting with various aryl or heteroaryl halides to generate N-aryl-6-methyl-1H-indazol-5-amine derivatives. These products are of significant interest as they are analogues of known kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation
Aryl Halide PartnerProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-(4-methylphenyl)-6-methyl-1H-indazol-5-aminePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001285
1-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-6-methyl-1H-indazol-5-aminePd(OAc)₂/BINAPNaOtBuToluene110892
2-Bromopyridine6-methyl-N-(pyridin-2-yl)-1H-indazol-5-aminePd₂(dba)₃/DavePhosK₃PO₄Dioxane1001678

Note: The data presented in this table is representative and based on typical yields for Buchwald-Hartwig amination reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the coupling partners.

Experimental Workflow

Buchwald_Hartwig_Workflow reagents Aryl Halide (1.0 eq) This compound (1.2 eq) Pd Catalyst (2 mol%) Ligand (4 mol%) Base (1.5 eq) setup Reaction Setup (Inert Atmosphere) reagents->setup Add Dry Solvent reaction Reaction (80-120 °C, 4-24 h) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-6-methyl-1H-indazol-5-amine purification->product Amide_Coupling_Workflow reagents Carboxylic Acid (1.0 eq) Coupling Agent (1.1 eq) Base (2.0 eq) preactivation Pre-activation (15-30 min) reagents->preactivation Add Solvent amine_addition Add this compound (1.0 eq) preactivation->amine_addition reaction Reaction (2-12 h) amine_addition->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-(6-methyl-1H-indazol-5-yl)amide purification->product Suzuki_Coupling_Workflow reagents 5-Halo-6-methyl-1H-indazole (1.0 eq) Boronic Acid (1.5 eq) Pd Catalyst (5 mol%) Base (2.0 eq) setup Reaction Setup (Degassing) reagents->setup Add Solvent reaction Reaction (80-100 °C, 4-16 h) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Aryl-6-methyl-1H-indazole purification->product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Indazole Derivative (PI3K Inhibitor) Inhibitor->PI3K MAPK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Indazole Derivative (MAPK Pathway Inhibitor) Inhibitor->Raf Inhibitor->MEK

References

Application Note: Analytical Characterization of 6-methyl-1H-indazol-5-amine by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical characterization of 6-methyl-1H-indazol-5-amine, a key intermediate in pharmaceutical synthesis, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. The expected spectral data is summarized in tabular format to facilitate interpretation and confirmation of the molecular structure. This document serves as a practical resource for researchers engaged in the synthesis, process development, and quality control of indazole-based compounds.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common feature in a variety of biologically active molecules. Accurate and unambiguous structural elucidation of synthetic intermediates like this compound is critical for ensuring the integrity of the final active pharmaceutical ingredients. NMR spectroscopy is an unparalleled analytical tool for the non-destructive determination of molecular structure in solution. This note details the application of various NMR experiments to confirm the identity and purity of this compound.

Molecular Structure

The chemical structure of this compound is provided below, with atoms numbered for the purpose of NMR spectral assignment.

Chemical Formula: C₈H₉N₃[1][2][3] Molecular Weight: 147.18 g/mol [1][2][4]

this compound structure with numbering

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 4.096 s

    • Relaxation Delay: 1.0 s

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.088 s

    • Relaxation Delay: 2.0 s

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans: 256

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2.0 s

  • ¹H-¹H COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Spectral Width (F1 and F2): 12 ppm

    • Relaxation Delay: 1.5 s

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 180 ppm

    • Relaxation Delay: 1.5 s

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Relaxation Delay: 1.5 s

Analytical Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

G Figure 1. NMR Analytical Workflow A Sample Preparation (this compound in DMSO-d6) B 1D NMR Experiments A->B F 2D NMR Experiments A->F C 1H NMR B->C D 13C NMR B->D E DEPT-135 B->E J Data Analysis and Structure Elucidation C->J D->J E->J G 1H-1H COSY F->G H 1H-13C HSQC F->H I 1H-13C HMBC F->I G->J H->J I->J K Final Report J->K

Caption: Workflow for NMR characterization.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on the analysis of structurally related compounds.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCOSY CorrelationsHMBC Correlations
12.80br s1HN1-H-C3, C7a
7.85s1HH-3-C3a, C7a
7.30s1HH-4-C5, C6, C7a
6.80s1HH-7-C5, C6
4.90br s2HNH₂-C5, C6
2.15s3HCH₃-C5, C6, C7
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmDEPT-135AssignmentHSQC Correlation (¹H)
140.5CC7a-
138.0CC5-
134.0CHC37.85
125.0CC3a-
120.0CHC76.80
115.0CC6-
110.0CHC47.30
16.5CH₃CH₃2.15

Discussion

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the indazole N-H proton, and the methyl group. The singlet at approximately 7.85 ppm is characteristic of the H-3 proton of the indazole ring. The two singlets in the aromatic region are assigned to H-4 and H-7. The broad singlet around 12.80 ppm is typical for the N-H proton of the indazole ring system. The amine protons are expected to appear as a broad singlet, and the methyl protons as a sharp singlet.

The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, will confirm the number of quaternary, methine, and methyl carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and will be silent for quaternary carbons.

Two-dimensional NMR experiments are crucial for unambiguous assignments.

  • COSY: Will confirm the coupling between adjacent protons. In this case, due to the substitution pattern, no significant H-H couplings are expected in the aromatic system.

  • HSQC: Will correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

  • HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons by observing correlations from the methyl and aromatic protons to these carbons. For instance, correlations from the methyl protons (H-8) to C-5 and C-6, and from H-4 to C-5, C-6, and C-7a will be key in confirming the structure.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable reference for scientists involved in the synthesis and analysis of this important pharmaceutical intermediate, ensuring its structural integrity and purity.

References

Application Note: Mass Spectrometry Analysis of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-methyl-1H-indazol-5-amine is a heterocyclic amine containing an indazole core structure. Compounds with the indazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as kinase inhibitors.[1] Accurate and reliable analytical methods are essential for the identification, quantification, and metabolic profiling of such compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for comprehensive analysis in complex matrices.[2][3]

This document provides detailed protocols for the qualitative and quantitative analysis of this compound using LC-MS. It includes sample preparation procedures, instrumental parameters, and expected mass spectrometry data, including high-resolution mass and fragmentation patterns.

Compound Information

The fundamental physicochemical properties of this compound are critical for method development.

PropertyValueReference
Molecular Formula C₈H₉N₃[4][5]
Molecular Weight 147.18 g/mol [4][6]
Monoisotopic Mass 147.079647 u[6]
XLogP3 1.2[6]
Hydrogen Bond Donor Count 2[5][6]
Hydrogen Bond Acceptor Count 2[5][6]
CAS Number 81115-45-9[4][5]

Experimental Protocols

1. Sample Preparation Protocol

Effective sample preparation is crucial to remove interfering substances from the sample matrix, which enhances sensitivity and protects the analytical instrumentation.[3][7] The following protocol is a general guideline for preparing this compound for LC-MS analysis.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 2 mL LC-MS sample vials with septa[8]

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create working solutions and calibration standards. For a typical analysis, a concentration of 1-10 µg/mL is a good starting point.[1][8]

  • Sample Filtration: If any particulates are visible in the final solution, filter it through a 0.22 µm syringe filter before transferring it to an LC-MS vial. This prevents blockages in the LC system.[8]

  • Blank Samples: Prepare blank samples using the same solvent as the sample to run before and after the sample set. This helps to clean the column and check for carry-over.[8]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method outlines the parameters for separating and detecting the analyte using a standard reversed-phase LC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Parameters (Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: 50-500 m/z

  • Acquisition Mode: Full scan for qualitative analysis; Targeted MS/MS or MRM for quantitative analysis.[9]

Data Presentation & Results

High-Resolution Mass Spectrometry Data

The primary ion expected in positive ESI mode is the protonated molecule [M+H]⁺.

ParameterValue
Molecular Formula C₈H₉N₃
Adduct [M+H]⁺
Theoretical m/z 148.0875
Observed m/z (Example) 148.0872
Mass Error (Example) -2.0 ppm

Predicted Mass Fragmentation

Fragmentation of the molecular ion provides structural information. The stable aromatic indazole ring is expected to result in a strong molecular ion peak.[10] Fragmentation in amines is often dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10][11]

Predicted Fragment Ion (m/z)Proposed Structure / Neutral LossNotes
148.0875[M+H]⁺Protonated molecular ion. Expected to be a prominent peak.
133.0640[M+H - NH₃]⁺Loss of ammonia from the protonated amine.
132.0558[M+H - CH₄]⁺Loss of a methyl radical followed by hydrogen loss, or rearrangement.
118.0660[M+H - H₂CNH]⁺Loss of a methanimine radical, a common pathway for primary amines.
91.0548[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a toluene-like moiety.

Visualizations

Experimental and Analytical Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Stock Prepare 1 mg/mL Stock Solution Sample->Stock Working Dilute to Working Concentration (1-10 µg/mL) Stock->Working Filter Filter Sample (0.22 µm) Working->Filter Vial Transfer to LC-MS Vial Filter->Vial LC LC Separation (C18 Column) Vial->LC MS ESI-MS Detection (Positive Mode) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Acquisition Data Acquisition (Full Scan & MS/MS) MSMS->Acquisition Processing Data Processing & Peak Integration Acquisition->Processing Confirmation Structure Confirmation & Quantification Processing->Confirmation

Caption: General workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

The fragmentation of this compound under ESI-MS/MS conditions can be predicted based on its chemical structure.

G parent [M+H]⁺ m/z = 148.0875 frag1 Fragment m/z = 133.0640 parent->frag1 - NH₃ frag2 Fragment m/z = 132.0558 parent->frag2 - CH₄ frag3 Fragment m/z = 91.0548 frag2->frag3 - C₂H₃N

Caption: Predicted major fragmentation pathway for protonated this compound.

Potential Biological Target: Kinase Signaling Pathway

Indazole derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Tyrosine Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Protein Substrate->SubstrateP Response Cellular Response (Proliferation, Survival) SubstrateP->Response Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Simplified kinase signaling pathway potentially targeted by indazole-based inhibitors.

References

Application Note: High-Purity Isolation of 6-methyl-1H-indazol-5-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the purification of 6-methyl-1H-indazol-5-amine, a key building block in the synthesis of pharmacologically active compounds, utilizing silica gel column chromatography. Due to the basic nature of the amine functional group, special considerations are addressed to ensure high purity and optimal recovery. The described methodology, including stationary phase selection, mobile phase optimization via Thin-Layer Chromatography (TLC), and a step-by-step column chromatography protocol, is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often employed in the development of kinase inhibitors and other therapeutic agents. The purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. Column chromatography is a fundamental and effective technique for the purification of organic compounds.[1] This document outlines a robust method for the purification of this compound using silica gel column chromatography. Given that aromatic amines can exhibit strong interactions with the acidic silica surface, this guide also discusses strategies to mitigate these effects and achieve efficient separation.[2]

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Dichloromethane (DCM, ACS grade or distilled)

  • Methanol (ACS grade or distilled)

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes

  • Rotary evaporator

Method Development with Thin-Layer Chromatography (TLC)

Effective separation in column chromatography begins with the development of an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.2-0.35, which typically provides the best separation.[3]

  • Initial Solvent System Screening: Prepare several small beakers with different ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). Common starting ratios to test are 9:1, 8:2, 7:3, and 1:1 (hexane:ethyl acetate).

  • Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under UV light (254 nm).

  • Rf Calculation and Optimization: Calculate the Rf value for the spot corresponding to this compound (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity to achieve the target Rf of 0.2-0.35. If the compound shows significant tailing (streaking), add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[4]

Column Chromatography Protocol
  • Column Packing:

    • Select a glass column of appropriate size (a general guideline is a 40-80 g column for 1 g of crude product).[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is just level with the top of the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance upon sample loading.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane or methanol.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Concentrate the mixture under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[1]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • If a gradient elution is required (as determined by the complexity of the crude mixture on TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexane and gradually increase to 50% ethyl acetate in hexane.

    • Collect fractions of a consistent volume in labeled test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by TLC.

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity and Yield Assessment:

    • Determine the final yield of the purified compound.

    • Assess the purity using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the purification of this compound. Note that these values are illustrative and actual results will depend on the specific reaction conditions and the purity of the crude material.

ParameterValue
Crude Sample Loading 1.0 g
Silica Gel Amount 60 g
Column Dimensions 40 mm x 300 mm
TLC Mobile Phase 7:3 n-Hexane / Ethyl Acetate (+ 0.5% Et3N)
Target Compound Rf ~0.3
Elution Method Gradient Elution
Initial Mobile Phase 9:1 n-Hexane / Ethyl Acetate
Final Mobile Phase 1:1 n-Hexane / Ethyl Acetate
Typical Yield 70-85%
Purity (by HPLC) >98%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the purification of this compound.

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_material Crude this compound dissolve Dissolve in minimal solvent crude_material->dissolve add_silica Add silica gel dissolve->add_silica rotovap Evaporate to free-flowing powder add_silica->rotovap load_sample Dry load sample onto column rotovap->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_fractions Analyze fractions by TLC collect_fractions->tlc_fractions combine_pure Combine pure fractions tlc_fractions->combine_pure final_rotovap Evaporate solvent combine_pure->final_rotovap pure_product Pure this compound final_rotovap->pure_product tlc_optimization_logic TLC Method Development Logic start Start with crude sample prepare_solvents Prepare various hexane/EtOAc ratios start->prepare_solvents spot_tlc Spot crude sample on TLC plate prepare_solvents->spot_tlc develop_tlc Develop TLC plate spot_tlc->develop_tlc visualize Visualize under UV light develop_tlc->visualize calculate_rf Calculate Rf of target compound visualize->calculate_rf check_rf Is 0.2 < Rf < 0.35? calculate_rf->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_polarity->spot_tlc add_base Add 0.1-1% Et3N to mobile phase check_tailing->add_base Yes optimal_system Optimal solvent system found check_tailing->optimal_system No add_base->spot_tlc

References

Application Notes and Protocols: 6-methyl-1H-indazol-5-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-indazol-5-amine is a key building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. The indazole scaffold is a privileged structure in drug discovery, frequently found in potent inhibitors of various protein kinases. The amenability of this compound to chemical modification makes it an attractive starting point for the generation of compound libraries aimed at identifying novel kinase inhibitors and other biologically active molecules.

Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries. By immobilizing this compound on a solid support, a variety of diversification steps can be performed in a high-throughput manner, facilitating the exploration of the chemical space around the indazole core. These application notes provide representative protocols for the use of this compound in solid-phase synthesis, particularly geared towards the discovery of novel kinase inhibitors.

Application: Solid-Phase Synthesis of Kinase Inhibitor Scaffolds

The primary application of this compound in solid-phase synthesis is as a scaffold for the combinatorial synthesis of potential kinase inhibitors. The 5-amino group serves as a handle for immobilization onto a solid support, while the indazole ring system can be further functionalized. Subsequent chemical transformations, such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Data Presentation

As specific quantitative data for the solid-phase synthesis of libraries based on this compound is not extensively available in the public domain, the following table provides representative yields for analogous reactions reported in the literature, both in solution and on solid phase. These values can serve as a benchmark for optimization studies.

Reaction StepReaction TypeBuilding BlocksRepresentative Yield (%)Reference/Analogy
ImmobilizationAmide bond formationThis compound, Carboxylic acid-functionalized resin60-80 (estimated)Based on standard aniline immobilization protocols
Diversification 1N-AcylationResin-bound indazole, Carboxylic acid>90High efficiency of on-resin acylation
Diversification 2Suzuki CouplingResin-bound halo-indazole, Boronic acid50-90On-resin Suzuki coupling protocols
CleavageAcidolysisTFA-based cocktail>85Standard cleavage from Rink Amide resin

Experimental Protocols

The following are representative protocols for the utilization of this compound in solid-phase synthesis. These protocols are designed to be adaptable for the generation of a diverse library of indazole-based compounds.

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the attachment of this compound to a Rink Amide resin via an appropriate linker, in this case, a dicarboxylic acid, to allow for subsequent diversification at the exocyclic amine.

Materials:

  • Rink Amide resin

  • This compound

  • Terephthalic acid (or other suitable dicarboxylic acid linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Linker Coupling:

    • In a separate flask, dissolve terephthalic acid (5 eq, 2.5 mmol), HOBt (5 eq, 2.5 mmol), and DIC (5 eq, 2.5 mmol) in DMF (10 mL).

    • Add this pre-activated solution to the swollen, deprotected resin.

    • Agitate the mixture for 4 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Activation of the Second Carboxylic Acid:

    • Swell the resin in DMF.

    • Add a solution of HOBt (5 eq, 2.5 mmol) and DIC (5 eq, 2.5 mmol) in DMF (10 mL) and agitate for 30 minutes.

  • Coupling of this compound:

    • In a separate flask, dissolve this compound (5 eq, 2.5 mmol) and DIPEA (10 eq, 5.0 mmol) in DMF (5 mL).

    • Add this solution to the activated resin.

    • Agitate the mixture for 12-16 hours at room temperature.

  • Washing and Capping:

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • To cap any unreacted sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.

    • Wash the resin as described above and dry under vacuum.

Protocol 2: On-Resin Diversification via N-Acylation

This protocol outlines the acylation of the indazole N-H with a variety of carboxylic acids.

Materials:

  • Immobilized this compound resin from Protocol 1

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Resin Swelling: Swell the resin (100 mg, 0.05 mmol) in DMF (1 mL) for 30 minutes.

  • Acylation Reaction:

    • In a separate vial, prepare a solution of the desired carboxylic acid (5 eq, 0.25 mmol), HATU (4.9 eq, 0.245 mmol), and DIPEA (10 eq, 0.5 mmol) in DMF (1 mL).

    • Add this solution to the resin.

    • Agitate the reaction mixture for 4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 mL), DCM (3 x 1 mL), and methanol (3 x 1 mL).

  • Repeat: This process can be repeated in parallel with a library of different carboxylic acids.

Protocol 3: Cleavage from the Resin and Product Isolation

This protocol describes the final step of cleaving the synthesized compounds from the solid support.

Materials:

  • Diversified resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Wash the dried resin with DCM (3 x 1 mL) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail (2 mL) to the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 0.5 mL).

    • Combine the filtrates and add cold diethyl ether (10 mL) to precipitate the crude product.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether (2 x 5 mL).

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Visualizations

Experimental Workflow for Solid-Phase Synthesis

experimental_workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect link 3. Linker Coupling (Dicarboxylic Acid, DIC, HOBt) deprotect->link activate 4. Activate Linker (DIC, HOBt) link->activate immobilize 5. Immobilize This compound activate->immobilize diversify 6. On-Resin Diversification (e.g., N-Acylation, Suzuki Coupling) immobilize->diversify cleave 7. Cleavage (TFA/TIS/H2O) diversify->cleave purify 8. Purification (RP-HPLC) cleave->purify product Final Product: Indazole Library purify->product

Caption: Workflow for the solid-phase synthesis of an indazole library.

Logical Relationship for Kinase Inhibitor Discovery

kinase_inhibitor_discovery scaffold Scaffold Selection: This compound sps Solid-Phase Synthesis (Combinatorial Library) scaffold->sps diversity Introduction of Diversity (R-groups) sps->diversity screening High-Throughput Screening (Kinase Assays) diversity->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar

Caption: Logic for kinase inhibitor discovery using solid-phase synthesis.

Application Notes and Protocols for the N-Alkylation of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed experimental procedure for the N-alkylation of 6-methyl-1H-indazol-5-amine, a critical transformation for the synthesis of diverse indazole-based compounds with significant potential in medicinal chemistry. The indazole scaffold is a prominent feature in numerous therapeutic agents, and the ability to selectively functionalize the nitrogen atoms of the indazole ring is paramount for developing novel drug candidates.[1][2][3][4]

The N-alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.[1][3][5] The regioselectivity of this reaction is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1][2] This protocol will detail a general procedure and discuss modifications to selectively achieve either N-1 or N-2 alkylation.

Factors Influencing Regioselectivity

The ratio of N-1 to N-2 alkylated products is governed by a complex interplay of factors:

  • Base and Solvent System: The combination of the base and solvent is crucial in determining the regiochemical outcome. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][4][6] This preference is often attributed to the thermodynamic stability of the resulting N-1 substituted indazole.[1][3] In contrast, using bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[5]

  • Alkylating Agent: The nature of the alkylating agent also influences the reaction. Primary alkyl halides and tosylates are commonly used electrophiles.[1][2]

  • Thermodynamic vs. Kinetic Control: Under conditions that allow for equilibration, the more thermodynamically stable N-1 alkylated product is often favored.[1][4][7]

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below.

experimental_workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Start Dissolve this compound in anhydrous solvent Base_Addition Add base portion-wise at controlled temperature Start->Base_Addition Stirring Stir to form the indazolide anion Base_Addition->Stirring Alkylating_Agent Add alkylating agent dropwise Stirring->Alkylating_Agent Reaction_Monitoring Monitor reaction progress (TLC, LC-MS) Alkylating_Agent->Reaction_Monitoring Quenching Quench the reaction Reaction_Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry and concentrate the organic phase Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterization Purification->Characterization NMR, MS

Caption: General experimental workflow for the N-alkylation of indazoles.

Detailed Experimental Protocol: Regioselective N-1 Alkylation

This protocol is optimized for the selective synthesis of the N-1 alkylated product, which is often the thermodynamically more stable isomer.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Alkyl halide (e.g., Iodomethane, Bromoethane)≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

    • Add anhydrous THF to dissolve the starting material (a concentration of 0.1 to 0.2 M is typical).

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[8]

  • Alkylation:

    • Re-cool the mixture to 0 °C.

    • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Characterization

The regiochemistry of the N-alkylated indazoles should be confirmed using one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

Protocol Modifications for N-2 Alkylation

Achieving selective N-2 alkylation often requires different reaction conditions that favor the kinetically controlled product or employ specific catalytic systems.

  • Mitsunobu Reaction: The Mitsunobu reaction is a well-established method that often shows a preference for N-2 alkylation of indazoles.[1][4]

    • Procedure: To a solution of this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.[9] Allow the reaction to warm to room temperature and stir overnight. The work-up and purification are similar to the N-1 alkylation protocol.

  • TfOH-catalyzed Alkylation with Diazo Compounds: A novel approach for highly selective N-2 alkylation involves the use of triflic acid (TfOH) as a catalyst with diazo compounds. This metal-free system can provide excellent yields and regioselectivity.[10]

    • Procedure: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add the diazo compound (1.2 eq). Add TfOH (0.1-0.2 eq) dropwise at 0 °C and stir at room temperature until completion. Quench with a saturated aqueous solution of sodium bicarbonate and proceed with extraction and purification.[8]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the N-alkylation experiments.

EntryStarting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)Product(s)N-1:N-2 RatioYield (%)
1This compoundIodomethaneNaHTHFrt181,6-dimethyl-1H-indazol-5-amine>95:5TBD
2This compoundBromoethaneNaHTHFrt201-ethyl-6-methyl-1H-indazol-5-amine>95:5TBD
3This compoundEthanolPPh₃/DEADTHFrt162-ethyl-6-methyl-1H-indazol-5-amine<5:95TBD
4This compoundEthyl diazoacetateTfOHDCMrt6Ethyl 2-(6-methyl-5-amino-2H-indazol-2-yl)acetate<2:98TBD

TBD: To be determined experimentally.

Signaling Pathway/Logical Relationship Diagram

The decision-making process for choosing the appropriate N-alkylation strategy can be visualized as follows:

logical_relationship Start Desired Regioisomer? N1_Alkylation N-1 Alkylation Start->N1_Alkylation  N-1 N2_Alkylation N-2 Alkylation Start->N2_Alkylation  N-2 Conditions_N1 Use NaH in THF (Thermodynamic Control) N1_Alkylation->Conditions_N1 Conditions_N2_Mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) N2_Alkylation->Conditions_N2_Mitsunobu Conditions_N2_TfOH TfOH Catalysis (Diazo Compound) N2_Alkylation->Conditions_N2_TfOH

Caption: Decision tree for regioselective N-alkylation of indazoles.

By following these detailed protocols and considering the factors that influence regioselectivity, researchers can effectively synthesize the desired N-alkylated this compound derivatives for their drug discovery and development programs.

References

Application Notes and Protocols for the Use of 6-Methyl-1H-indazol-5-amine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique bicyclic structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-Methyl-1H-indazol-5-amine is a valuable building block for the construction of focused chemical libraries aimed at kinase targets. The presence of the amino group provides a convenient handle for diversification through reactions such as amide bond formation, while the indazole core can be further functionalized, for example, through N-alkylation or Suzuki coupling at other positions.

This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of kinase inhibitor libraries. The methodologies described are based on established solution-phase synthesis techniques, which are highly amenable to automation and high-throughput purification.[2][3]

Key Applications in Drug Discovery

Libraries derived from this compound are particularly relevant for targeting various protein kinases implicated in oncology and other diseases. The indazole nucleus is a known hinge-binding motif for many kinases.[4] By diversifying the substituents around this core, libraries can be generated to probe the structure-activity relationships (SAR) for a variety of kinase targets.

Relevant Kinase Targets and Pathways:

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell proliferation, growth, and survival. Many 3-aryl-1H-indazole derivatives have been designed to target components of this pathway, particularly Akt kinase.[1]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. Indazole-containing compounds have been developed as potent FLT3 inhibitors.[5]

  • Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of cell mitosis, and its overexpression is linked to several cancers. N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown significant PLK4 inhibitory activity.[6]

  • c-Jun N-terminal Kinases (JNKs): These kinases are implicated in the pathogenesis of various diseases. 1-aryl-1H-indazoles have been synthesized as JNK3 inhibitors.[7]

Data Presentation: Representative Biological Activities

The following table summarizes the biological activities of representative indazole-based kinase inhibitors from the literature, illustrating the potential potency of compounds derived from a this compound-based library.

Compound ClassTarget KinaseIC50 (nM)Cell-based Assay (IC50)Reference
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)PLK40.11.3 µM (MCF-7 cells)[6]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT341.6-[5]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT3-ITD (W51)22.8-[5]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT3-TKD (D835Y)5.64-[5]
3-amino-1H-indazol-6-yl-benzamide (4)FLT3-< 10 nM (EC50)[8]
3-amino-1H-indazol-6-yl-benzamide (4)PDGFRα (T674I)-< 10 nM (EC50)[8]
3-amino-1H-indazol-6-yl-benzamide (4)c-Kit-< 10 nM (EC50)[8]
1-aryl-5-anilinoindazole (5r)JNK3< 10-[7]

Experimental Protocols

The following protocols describe a general workflow for the parallel synthesis of a library of amide derivatives starting from this compound. This can be followed by further diversification at the N1 position of the indazole ring.

Protocol 1: Parallel Amide Coupling

This protocol outlines the coupling of a library of carboxylic acids to this compound.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, dissolve this compound (1.0 equivalent) in DMF.

  • To each well, add a unique carboxylic acid from the library (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to each well.

  • Add TEA or DIPEA (3.0 equivalents) to each well and stir the mixtures at room temperature for 15 minutes to activate the carboxylic acids.

  • Continue stirring the reactions at room temperature for 4-16 hours. Monitor the progress of a representative reaction by TLC or LC-MS.

  • Upon completion, quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate.

  • Wash the organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivatives by preparative HPLC or column chromatography.

Protocol 2: Parallel N1-Alkylation/Arylation

This protocol describes the diversification of the N1 position of the indazole core of the previously synthesized amide library.

Materials:

  • Library of N-(6-methyl-1H-indazol-5-yl)amides (from Protocol 1)

  • Library of diverse alkyl or aryl halides (e.g., iodides or bromides)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block containing a unique N-(6-methyl-1H-indazol-5-yl)amide (1.0 equivalent), add anhydrous THF or DMF.

  • Add NaH (1.2 equivalents) or Cs₂CO₃ (2.0 equivalents) to each well under a nitrogen atmosphere.

  • Stir the mixtures at room temperature for 30-60 minutes.

  • Add a unique alkyl or aryl halide from the library (1.1 equivalents) to each well.

  • Stir the reactions at room temperature or heat as required (e.g., 60-80 °C) for 12-24 hours. Monitor the progress of a representative reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reactions by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the products with ethyl acetate.

  • Wash the organic layers with brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N1-substituted indazole derivatives by preparative HPLC or column chromatography.

Visualizations

Experimental Workflow for Parallel Library Synthesis

G cluster_0 Protocol 1: Parallel Amide Coupling cluster_1 Protocol 2: Parallel N1-Alkylation A This compound C Amide Coupling (EDC, HOBt, DIPEA, DMF) A->C B Carboxylic Acid Library (R-COOH) B->C D Crude Amide Library C->D E Purification (Prep-HPLC) D->E F Pure Amide Library E->F H N1-Alkylation (NaH or Cs2CO3, DMF) F->H G Alkyl/Aryl Halide Library (R'-X) G->H I Crude N1-Substituted Library H->I J Purification (Prep-HPLC) I->J K Final Diversified Library J->K

Caption: Workflow for parallel synthesis library generation.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 6-methyl-1H-indazol-5-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A highly effective and regioselective route starts from a commercially available substituted aniline, 4-methyl-2-nitroaniline. This pathway involves the formation of the indazole core via diazotization and cyclization, followed by the reduction of the nitro group to the desired amine. This method is generally favored due to the predictable regiochemistry controlled by the starting material.

Q2: I am observing a low yield in the cyclization step to form 6-methyl-5-nitro-1H-indazole. What are the potential causes and solutions?

Low yields in the indazole formation step can often be attributed to incomplete diazotization, side reactions of the diazonium salt, or suboptimal cyclization conditions. To address this:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization reaction to ensure the stability of the diazonium salt.

  • Purity of Reagents: Use high-purity sodium nitrite and ensure the absence of excess nitrous acid, which can lead to unwanted side reactions.

  • Reaction Time and Temperature for Cyclization: After the diazotization, the cyclization to the indazole may require gentle warming. The optimal temperature and time should be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Q3: The reduction of 6-methyl-5-nitro-1H-indazole is not going to completion. How can I improve this step?

Incomplete reduction is a common issue. Consider the following troubleshooting steps:

  • Choice of Reducing Agent: While tin(II) chloride (SnCl₂) is effective, other reducing agents like catalytic hydrogenation (e.g., H₂, Pd/C) or iron in acidic media can be explored for better yields and milder reaction conditions.

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.

  • Reaction Monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of byproducts due to over-reduction or side reactions.

Q4: How can I effectively purify the final product, this compound?

Purification of the final product is crucial for obtaining a high-purity compound.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying indazole derivatives. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed to obtain a crystalline solid with high purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low overall yield - Incomplete reactions in one or more steps.- Suboptimal reaction conditions (temperature, time, solvent).- Degradation of intermediates or the final product.- Monitor each step by TLC to ensure completion.- Optimize reaction parameters for each step.- Handle intermediates and the final product with care, avoiding prolonged exposure to harsh conditions.
Formation of isomeric impurities - Lack of regioselectivity during the formation of the indazole ring.- The proposed synthetic route starting from 4-methyl-2-nitroaniline is designed to be highly regioselective, minimizing the formation of isomers.
Presence of starting material in the final product - Incomplete reduction of the nitro group.- Increase the reaction time or temperature for the reduction step, monitoring by TLC.- Optimize the column chromatography conditions (e.g., gradient elution) for better separation.
Product is an oil or fails to crystallize - Presence of impurities.- Residual solvent.- Re-purify the product using column chromatography.- Ensure complete removal of solvent under high vacuum. Consider recrystallization from a different solvent system.

Experimental Protocols

A plausible and effective synthetic pathway for this compound is outlined below. This two-step process starts with the synthesis of the key intermediate, 6-methyl-5-nitro-1H-indazole, followed by its reduction.

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[1]

Materials and Reagents:

Reagent/MaterialGrade
4-Methyl-2-nitroanilineReagent
Acetic AnhydrideACS Grade
Glacial Acetic AcidACS Grade
Sodium Nitrite (NaNO₂)ACS Grade
Ice---

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (2.0 eq) to the solution.

  • Heat the mixture to 70-100 °C.

  • Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield 6-methyl-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

This protocol is based on the general method for the reduction of nitroindazoles.

Materials and Reagents:

Reagent/MaterialGrade
6-Methyl-5-nitro-1H-indazoleAs synthesized in Step 1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS Grade
EthanolACS Grade
5% Aqueous Potassium Bicarbonate Solution---
Ethyl AcetateACS Grade

Procedure:

  • Suspend 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture at 60 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation: Summary of Expected Yields

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on analogous transformations reported in the literature and may vary depending on the specific reaction conditions and scale.

Step Reaction Starting Material Product Reported Yield (Analogous Reactions)
1Indazole Formation4-Methyl-2-nitroaniline6-Methyl-5-nitro-1H-indazole~60-95%[1]
2Nitro Group Reduction6-Methyl-5-nitro-1H-indazoleThis compoundHigh (typically >80%)

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the logical flow of the proposed synthetic pathway.

Synthetic_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Nitro Reduction SM 4-Methyl-2-nitroaniline INT 6-Methyl-5-nitro-1H-indazole SM->INT NaNO₂, Acetic Anhydride, Glacial Acetic Acid P This compound INT->P SnCl₂·2H₂O, Ethanol

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

This diagram outlines the logical steps to troubleshoot low reaction yields during the synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion by TLC Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Reagents) Incomplete->Optimize_Conditions Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Check_Purification Evaluate Purification Method Complete->Check_Purification Loss_During_Purification Significant Loss During Purification Check_Purification->Loss_During_Purification Optimize_Purification Optimize Chromatography/ Recrystallization Loss_During_Purification->Optimize_Purification Optimize_Purification->Yield_Improved

Caption: Troubleshooting workflow for improving reaction yield.

References

Technical Support Center: Synthesis of 6-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 6-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective method for the synthesis of this compound involves a multi-step process. This typically starts with a substituted toluene derivative, followed by cyclization to form the indazole core, and subsequent functional group manipulations to introduce the amine group at the 5-position. A plausible route involves the nitration of a suitable 6-methyl-indazole precursor, followed by the reduction of the nitro group to the desired amine.

Q2: What are the most critical parameters influencing the yield and purity of the final product?

Several factors can significantly impact the overall yield and purity. These include the choice of reagents for nitration and reduction, reaction temperature, solvent selection, and reaction time. For instance, the conditions for nitration must be carefully controlled to avoid over-nitration or side reactions. The choice of reducing agent for the nitro group can also affect the formation of byproducts.

Q3: How can I minimize the formation of isomeric impurities?

Isomeric impurities are a frequent challenge in indazole synthesis. To control regioselectivity during functionalization steps like nitration, it is crucial to carefully manage reaction conditions such as temperature and the choice of nitrating agent.[1] In some cases, protecting group strategies may be necessary to achieve the desired regioselectivity.

Q4: What are the recommended purification techniques for this compound?

Purification of this compound typically involves column chromatography on silica gel.[1] The selection of an appropriate eluent system, often a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, is critical for achieving good separation from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time, reagents).- Degradation of the product during workup or purification.- Monitor reaction progress closely using Thin Layer Chromatography (TLC).- Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.- Ensure mild workup conditions and efficient purification to minimize product loss.
Formation of multiple spots on TLC, indicating isomeric impurities - Lack of regioselectivity during functionalization (e.g., nitration).- N-alkylation at both N1 and N2 positions of the indazole ring if methylation is performed.[1]- For nitration, carefully control the temperature and use a suitable nitrating agent and solvent system.- If N-alkylation is a preceding step, explore different bases and solvents to favor N1 alkylation.[1]
Presence of starting material in the final product - Incomplete conversion in the final synthetic step.- Inefficient purification.- Increase the reaction time or temperature of the final step, while monitoring with TLC.- Optimize the column chromatography conditions (e.g., use a gradient elution) to ensure clear separation of the product from the starting material.[1]
Product is an oil or fails to crystallize - Presence of impurities.- Residual solvent.- Re-purify the product using column chromatography.- Attempt recrystallization from a variety of solvent systems.- Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.[1]
Unexpected side products observed by Mass Spectrometry or NMR - Over-reaction (e.g., dinitration).- Rearrangement of intermediates.- Reaction with solvent or impurities in reagents.- Re-evaluate the reaction conditions, particularly temperature and stoichiometry of reagents.- Ensure the use of high-purity, dry solvents and reagents.- Consider alternative synthetic routes that may be less prone to the observed side reactions.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis Start Starting Material (e.g., 6-methyl-1H-indazole) Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Nitration->Reduction Step 2 Workup Aqueous Workup & Extraction Reduction->Workup Step 3 Purification Purification (Column Chromatography) Workup->Purification Step 4 Product Final Product (this compound) Purification->Product Step 5

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

References

Technical Support Center: Purification of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

A1: The main challenges in purifying this compound stem from its structural features. Key difficulties include:

  • Presence of Polar Functional Groups: The amine (-NH2) and indazole nitrogen atoms make the molecule polar, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing during column chromatography.

  • Potential for Isomeric Impurities: During the synthesis of indazoles, particularly N-substituted ones, the formation of N1 and N2 isomers can occur, which may be challenging to separate due to similar polarities.[1]

  • Oxidation and Coloration: Aromatic amines are often susceptible to oxidation, which can lead to the formation of colored impurities, making it difficult to obtain a pure, colorless product.

  • Solubility Profile: Finding a suitable single solvent for recrystallization can be challenging due to the molecule's aromatic and polar nature.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for indazole derivatives and aromatic amines are column chromatography and recrystallization.[2]

  • Flash Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities.[3] Automated flash chromatography systems can offer improved speed and resolution.[4]

  • Recrystallization: This method is excellent for achieving high purity, especially for crystalline solids. It is often used as a final polishing step after chromatography.[3] The use of mixed solvent systems can be particularly effective for indazole derivatives.[5]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid analysis of fractions from column chromatography to identify those containing the pure product. For comprehensive purity assessment of the final compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is streaking or tailing on the silica gel column.

  • Possible Cause: The polar amine and indazole functionalities are interacting strongly with the acidic silica gel.

  • Recommended Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase to improve separation and peak shape.[6]

Issue 2: Poor separation of the desired product from a closely related impurity.

  • Possible Cause: The impurity has a very similar polarity to this compound.

  • Recommended Solutions:

    • Optimize Mobile Phase: Systematically screen different solvent systems. A shallow gradient or isocratic elution with an optimized solvent mixture can enhance resolution.

    • Change Stationary Phase: Switch to a different stationary phase with alternative selectivity, such as a reverse-phase (C18) column.

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel or Celite® before loading it onto the column can lead to a more uniform sample band and better separation.[4]

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not supersaturated.

  • Recommended Solutions:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the solution's surface.

      • Add a seed crystal of the pure compound.

      • Concentrate the solution by slowly evaporating some of the solvent.

    • Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to the solution until turbidity is observed, then gently warm until the solution is clear again and allow it to cool slowly.

Issue 2: The recrystallized product is still impure or has a poor color.

  • Possible Cause: Impurities have co-precipitated with the product, or the product has degraded.

  • Recommended Solutions:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[3]

    • Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before crystallization.

    • Repeat Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

Data Presentation

Table 1: Comparison of Purification Techniques for Indazole Derivatives

Purification TechniqueTypical RecoveryTypical PurityAdvantagesDisadvantages
Flash Column Chromatography 50-80%>95%Effective for complex mixtures and removal of a wide range of impurities.Can be time-consuming and require significant solvent volumes.
Recrystallization 80-95%>99%Excellent for achieving high purity in a final step; economical for large scales.Requires a suitable solvent system to be identified; may not remove all impurities.
Acid-Base Extraction Variable>90%Good for removing acidic or basic impurities from a neutral compound.May not be effective for impurities with similar pKa values.

Note: The data presented are typical values for indazole and imidazole derivatives and may vary for this compound.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol and may require optimization.

  • TLC Method Development:

    • Develop a solvent system using TLC that gives the desired compound an Rf value of approximately 0.2-0.4. A common mobile phase for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[4]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add silica gel (approximately 2-3 times the weight of the crude material).

    • Concentrate the mixture under reduced pressure to obtain a free-flowing powder.[4]

  • Column Packing and Equilibration:

    • Select an appropriately sized pre-packed or self-packed silica gel column.

    • Equilibrate the column with the initial, least polar mobile phase.

  • Elution and Fraction Collection:

    • Load the prepared sample onto the column.

    • Begin elution with the non-polar solvent and gradually increase the polarity based on the TLC analysis.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is based on a general method for purifying indazole isomers.[5]

  • Solvent Selection:

    • Experiment with different solvent mixtures. Common solvents for recrystallizing indazole derivatives include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[5]

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add the more soluble solvent dropwise at an elevated temperature until the solid just dissolves.

  • Induce Crystallization:

    • Slowly add the less soluble solvent (anti-solvent) until the solution becomes slightly turbid.

    • Warm the mixture gently until it becomes clear again.

  • Crystal Formation and Collection:

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying:

    • Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 6-methyl-1H- indazol-5-amine tlc_dev TLC Method Development crude_product->tlc_dev column_chromatography Flash Column Chromatography tlc_dev->column_chromatography Optimized Solvent System fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis recrystallization Recrystallization fraction_analysis->recrystallization Combined Pure Fractions pure_product Pure Product recrystallization->pure_product purity_check Purity & Identity Check (HPLC, LC-MS, NMR) pure_product->purity_check

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product After Initial Purification tailing Tailing or Streaking? start->tailing no_crystals No Crystals Formed? start->no_crystals add_base Add Base (e.g., Et3N) to Mobile Phase tailing->add_base Yes change_stationary_phase Use Neutral Alumina tailing->change_stationary_phase Yes final_product Pure Product add_base->final_product Resolved change_stationary_phase->final_product Resolved induce_crystallization Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_crystallization Yes change_solvent Screen for New Solvent System no_crystals->change_solvent Yes induce_crystallization->final_product Resolved change_solvent->final_product Resolved

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Coupling Reactions for 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 6-methyl-1H-indazol-5-amine. The guidance is structured to address common experimental challenges and optimize reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My cross-coupling reaction with this compound shows low or no conversion. What are the primary causes?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. The most critical areas to investigate are the quality and handling of reagents, the choice of catalyst system, and the reaction setup.

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to the oxidation of the catalyst to an inactive state.[1][2] For Pd(II) precatalysts, ensure your reaction conditions facilitate the reduction to the active Pd(0) state.[3]

  • Poor Reagent Quality: The presence of water or other impurities in solvents, starting materials, or the base can poison the catalyst or lead to unwanted side reactions.[2] For Suzuki couplings, water can cause protodeboronation of the boronic acid, removing it from the catalytic cycle.[1] It is crucial to use anhydrous solvents and finely ground, dry bases.[1]

  • Inappropriate Ligand Choice: The electronic properties and steric bulk of the phosphine ligand are critical for reaction success. Electron-rich, bulky ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often necessary to promote both the oxidative addition and reductive elimination steps, especially with challenging substrates.[1][4]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[1][5] The strength and solubility of the base are important factors; weak bases may be ineffective, while overly strong bases can be incompatible with certain functional groups.[2][3]

dot

start Low / No Product Observed check_reagents Verify Reagent Quality start->check_reagents check_catalyst Assess Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions reagent_sol Use Anhydrous Solvents Flame-Dry Glassware Use Fresh, Pure Reagents check_reagents->reagent_sol Problem Found catalyst_sol Screen Different Ligands (e.g., XPhos, SPhos) Increase Catalyst Loading check_catalyst->catalyst_sol Problem Found conditions_sol Thoroughly Degas Solvents Screen Different Bases Increase Temperature check_conditions->conditions_sol Problem Found

Caption: A logical workflow to diagnose common issues in coupling reactions.

Buchwald-Hartwig Amination

Q2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the yield is poor. How can I optimize this reaction?

A2: Optimizing Buchwald-Hartwig aminations involves screening several key parameters: the ligand, base, and solvent. Given that this compound is an electron-rich primary amine, certain conditions are favored.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands (Buchwald ligands) are typically the most effective.[4] Ligands like XPhos and BrettPhos have shown great success in coupling primary amines, even with challenging aryl chlorides. Bidentate phosphine ligands like BINAP were part of earlier generation catalyst systems and may also be effective.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the indazolamine. Alkali metal alkoxides such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3] For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures.[2]

  • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are common choices that effectively dissolve the reagents and are compatible with the reaction conditions.[2]

ParameterStarting PointOptimization RangeRationale
Pd Precatalyst G3 or G4 XPhos Palladacycle (1-2 mol%)0.5 - 5 mol%Precatalysts are often more stable and ensure efficient generation of the active Pd(0) species.[6][7]
Ligand XPhosSPhos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[4][8]
Base NaOtBu (1.2-1.5 equiv)K₃PO₄, Cs₂CO₃, LiHMDSBase strength affects the rate of amine deprotonation, a key step in the catalytic cycle.[1][5]
Solvent Toluene or DioxaneTHF, CPMESolvent choice impacts reagent solubility and reaction rate.[2][9]
Temperature 80-100 °CRoom Temp to 120 °CHigher temperatures are often needed for less reactive aryl chlorides or with weaker bases.[6]

Table 1. Recommended Starting Conditions and Optimization Parameters for Buchwald-Hartwig Amination.

dot

Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd 1. Oxidative     Addition AmineCoord Amine Coordination OxAdd->AmineCoord 2. Ligand      Exchange Deprot Amido Complex AmineCoord->Deprot 3. Deprotonation Deprot->Pd0 4. Reductive      Elimination Product Ar-NR₂ Deprot->Product  Product  Release RedElim Product Formation ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Deprot

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Suzuki-Miyaura Coupling

Q3: To prepare an analog, I first need to convert this compound to the corresponding 5-bromo derivative for a Suzuki coupling. I'm seeing significant homocoupling of my boronic acid. What's causing this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[1] This is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[1][10]

To minimize homocoupling:

  • Strictly Exclude Oxygen: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried. Solvents must be rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[1]

  • Use High-Purity Reagents: Ensure the boronic acid is pure. Some boronic acids are prone to degradation upon storage.

  • Control Reaction Temperature: Sometimes, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

Q4: My Suzuki coupling with the bromo-indazolamine derivative is sluggish. How can I improve the reaction rate and yield?

A4: The electronic nature of the bromo-indazolamine (as a derivative of an electron-rich aniline) can make the oxidative addition step more challenging compared to electron-poor aryl halides.[11]

  • Catalyst and Ligand: Use a catalyst system known to be effective for electron-rich aryl halides. Palladium catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[1][11] Pd(dppf)Cl₂ is also a robust and reliable catalyst for many Suzuki couplings involving heteroaromatic compounds.[12]

  • Base and Solvent System: The combination of an inorganic base and a solvent mixture is crucial. A common and effective system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like dioxane or DME) and water.[12] The water helps to dissolve the inorganic base.[2]

  • Boronic Acid vs. Ester: If protodeboronation is an issue, consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2] Boronate esters are often more stable and can mitigate this side reaction.[1]

ParameterCondition ACondition BCondition C
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand ---SPhos (4 mol%)---
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)K₃PO₄ (2 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 80 °C100 °C60 °C
Typical Yield Good to ExcellentGood to ExcellentExcellent

Table 2. Representative Suzuki-Miyaura Reaction Conditions for Heteroaryl Halides.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), the phosphine ligand (1-5 mol %), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol %) or a palladacycle precatalyst (1-5 mol %). Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol assumes the use of a bromo-derivative of this compound and should be optimized.

  • Preparation: To a reaction vessel, add the bromo-indazolamine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture with stirring at the desired temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

References

Technical Support Center: Troubleshooting Poor Solubility of 6-Methyl-1H-Indazol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-methyl-1H-indazol-5-amine derivatives. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

This compound and its derivatives are heterocyclic amines.[1] Like many indazole-containing compounds, they can exhibit poor aqueous solubility, which is a significant challenge in drug development.[2][3] Their solubility is influenced by the physicochemical properties of the entire molecule, including any substitutions made to the indazole core.[4] The basicity of the amine group and the indazole nitrogens means that solubility is often pH-dependent.[5][6]

Q2: What are the most common solvents for dissolving this compound derivatives?

A common initial approach for dissolving poorly soluble organic molecules is to use a strong organic solvent like dimethyl sulfoxide (DMSO).[7] Other options include dimethylformamide (DMF) and ethanol.[7] For biological assays, it is crucial to first dissolve the compound in a minimal amount of a concentrated organic solvent and then dilute it into the aqueous experimental buffer.[8]

Q3: How does pH affect the solubility of these derivatives?

As basic compounds, the solubility of this compound derivatives generally increases in acidic conditions.[5][6] Protonation of the amine group and/or the indazole ring nitrogens at a pH below their pKa results in the formation of a more soluble salt form.[9][10] Conversely, in neutral or basic aqueous solutions, the free base form may be less soluble and prone to precipitation.

Q4: Can I heat or sonicate my compound to improve solubility?

Gentle heating and sonication can be effective methods for dissolving stubborn compounds.[7] However, it is important to use these methods with caution, as excessive or prolonged heat can lead to degradation of the compound.[7] It is advisable to warm the solution gently (e.g., to 37°C) and monitor for any changes in appearance, such as color change, which might indicate degradation.[5]

Troubleshooting Guide

Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

  • Question: Why is this happening and what can I do to prevent it?

  • Answer: This is a common problem for hydrophobic compounds when the solvent polarity changes drastically from an organic solvent to an aqueous one.[8] Here are several strategies to address this:

    • Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute solution.[8]

    • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[8] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

    • Use a co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), into your final aqueous solution to increase the solubility of your compound.[5]

    • Adjust the pH: Since these are basic compounds, acidifying your aqueous buffer can significantly improve solubility.[5]

Issue 2: I am having difficulty dissolving the powdered form of my this compound derivative.

  • Question: What steps can I take to get my compound into solution?

  • Answer: A systematic approach is recommended:

    • Start with a strong organic solvent: Attempt to dissolve a small amount of the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5]

    • Use physical methods cautiously: If the compound does not readily dissolve, gentle warming (to 37°C) or brief sonication can be applied.[5] Visually inspect for complete dissolution.

    • Consider alternative organic solvents: If DMSO is not suitable for your experiment, you can test other organic solvents like DMF or ethanol.[7]

    • For aqueous solutions, try pH modification: If an aqueous solution is required, attempt to dissolve the compound in an acidic buffer.

Issue 3: My dissolved compound solution becomes cloudy or shows precipitation over time.

  • Question: What could be causing this instability and how can I maintain a clear solution?

  • Answer: This may indicate that your solution is supersaturated and the compound is slowly precipitating out. It could also be due to degradation. Consider the following:

    • Storage conditions: Stock solutions in organic solvents should generally be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

    • Lower the concentration: The concentration of your working solution may be too high for long-term stability. Preparing fresh dilutions immediately before use is recommended.[5]

    • Protect from light and air: Some compounds are sensitive to light and oxidation. Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Data Presentation

The following table provides a template for summarizing solubility data for your this compound derivative. It is recommended to experimentally determine these values.

Solvent/Buffer SystemTemperature (°C)Maximum Solubility (µg/mL)Observations
Water25
PBS (pH 7.4)25
0.1 N HCl (pH 1)25
5% DMSO in PBS (pH 7.4)25
10% Ethanol in Water25
DMSO25
DMF25

Note: The solubility of 1H-Indazol-5-amine at pH 7.4 has been reported as 17.9 µg/mL.[11] This value may serve as a rough reference point, but the solubility of your specific derivative is likely to be different.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Materials:

  • This compound derivative powder

  • Sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Accurately weigh a precise amount of the compound powder (e.g., 1-5 mg).

  • Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Vortex the mixture thoroughly until the solid is completely dissolved.

  • If dissolution is difficult, a brief sonication or gentle warming to 37°C may be applied.[5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.[7]

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).[7]

  • Prepare a series of dilutions of your compound from the DMSO stock directly into the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around.[8] For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

  • Immediately vortex the tube vigorously after adding the stock to the buffer to minimize localized precipitation.[5]

  • Prepare a "vehicle control" containing the same final concentration of DMSO as your test samples.

  • Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation.

  • For a more quantitative assessment, the samples can be centrifuged at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble compound. The concentration of the compound remaining in the supernatant can then be determined by a suitable analytical method (e.g., HPLC-UV).

Visualizations

The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound derivatives.

G start Start: Poorly Soluble This compound Derivative dissolve_dmso Attempt to Dissolve in 100% DMSO (High Concentration Stock) start->dissolve_dmso dissolved_dmso Is it Soluble? dissolve_dmso->dissolved_dmso sonicate_heat Apply Gentle Heat (37°C) or Sonication dissolved_dmso->sonicate_heat No dilute_aqueous Dilute DMSO Stock into Aqueous Buffer dissolved_dmso->dilute_aqueous Yes dissolved_dmso2 Is it Soluble? sonicate_heat->dissolved_dmso2 other_organic Try Alternative Organic Solvent (e.g., DMF, Ethanol) dissolved_dmso2->other_organic No dissolved_dmso2->dilute_aqueous Yes other_organic->dissolve_dmso Re-attempt salt_formation Consider Salt Formation (e.g., Hydrochloride Salt) other_organic->salt_formation precipitation Precipitation Occurs? dilute_aqueous->precipitation success Success: Soluble in Aqueous Working Solution precipitation->success No troubleshoot Troubleshoot Dilution precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph Adjust Buffer pH (Acidify) troubleshoot->adjust_ph add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->add_cosolvent lower_conc->dilute_aqueous adjust_ph->dilute_aqueous add_cosolvent->dilute_aqueous

Caption: Troubleshooting workflow for poor solubility.

References

Technical Support Center: Scaling Up the Synthesis of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 6-methyl-1H-indazol-5-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and well-established method for the synthesis of the 1H-indazole core is the Jacobson-type reaction. This involves the diazotization of a suitably substituted o-toluidine derivative, followed by an intramolecular cyclization. For this compound, a plausible precursor would be 2,4-dimethyl-5-nitroaniline, which after reduction of the nitro group, diazotization, and cyclization would yield the desired product.

Q2: What are the critical parameters to control during the diazotization step?

Temperature control is crucial during diazotization to prevent the decomposition of the diazonium salt intermediate.[1] The reaction is typically carried out at low temperatures, often between 0 and 5 °C. The choice of acid and nitrosating agent (e.g., sodium nitrite) and their stoichiometry are also critical for a successful reaction.

Q3: How can I minimize the formation of the undesired 2H-indazole isomer?

The formation of the 1H- and 2H-indazole regioisomers is a common challenge.[2] The 1H-tautomer is generally the more thermodynamically stable product.[3] To favor its formation during synthesis, careful control of reaction conditions is necessary. In many cases, the reaction conditions for the Jacobson cyclization favor the 1H-indazole. For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[2]

Q4: What are common side products in this synthesis, and how can they be avoided?

Besides the 2H-regioisomer, other potential side products can include hydrazones, dimeric impurities, and indazolones.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.[1] For instance, elevated temperatures can lead to decomposition and the formation of tars.[1] Maintaining the recommended temperature profile and using purified reagents can help minimize the formation of these impurities.

Q5: What are the recommended purification techniques for this compound?

Due to the amine functionality, this compound is a relatively polar compound. Column chromatography on silica gel is a common and effective method for purification.[4] A gradient elution system, for example, with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be used to separate the desired product from less polar impurities and any unreacted starting materials. Recrystallization from a suitable solvent system may also be a viable purification method for larger quantities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization due to improper temperature control. 2. Decomposition of the diazonium salt. 3. Inefficient cyclization.1. Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. 2. Use the diazonium salt immediately in the next step without isolation. 3. Ensure acidic conditions are maintained for the cyclization step. Consider screening different acids (e.g., HCl, H₂SO₄).
Formation of a Mixture of 1H and 2H Isomers Reaction conditions favoring the kinetic 2H-product.While the Jacobson synthesis typically favors the 1H-isomer, if significant amounts of the 2H-isomer are formed, modifying the cyclization conditions (e.g., solvent, temperature) may be necessary. For subsequent reactions like N-alkylation, use conditions known to favor the 1H-product (e.g., NaH in THF).[3]
Presence of Dark, Tarry Byproducts 1. Reaction temperature was too high. 2. Presence of impurities in starting materials.1. Carefully control the temperature throughout the reaction, especially during any exothermic steps. 2. Ensure the purity of the starting 2,4-dimethyl-5-nitroaniline and other reagents.
Difficult Purification Co-elution of impurities with the product during column chromatography.1. Screen different solvent systems for TLC to achieve better separation before attempting column chromatography. 2. Consider a different purification technique, such as recrystallization or conversion to a salt for purification and then neutralization to recover the free amine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for indazole synthesis. Optimization may be required for scale-up.

Step 1: Nitration of 2,4-dimethylaniline to 2,4-dimethyl-5-nitroaniline

  • To a stirred solution of 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and dry to obtain 2,4-dimethyl-5-nitroaniline.

Step 2: Reduction of 2,4-dimethyl-5-nitroaniline to 4,5-dimethyl-2-aminobenzene

  • To a solution of 2,4-dimethyl-5-nitroaniline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Heat the mixture to reflux (around 60-70 °C) and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethyl-2-aminobenzene.

Step 3: Diazotization and Cyclization to this compound

  • Dissolve 4,5-dimethyl-2-aminobenzene (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and then heat to 70-80 °C until the evolution of gas ceases.

  • Cool the mixture, pour it into ice water, and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key steps in analogous indazole syntheses. These values should be used as a general guideline.

Step Key Reagents Typical Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield (%)
Nitration HNO₃, H₂SO₄H₂SO₄0 - 51 - 270 - 85
Reduction SnCl₂·2H₂OEthanol60 - 702 - 485 - 95
Diazotization & Cyclization NaNO₂, Acetic Acid/AnhydrideAcetic Acid0 - 802 - 460 - 75

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Cyclization cluster_3 Purification A 2,4-dimethylaniline B Nitration (HNO3, H2SO4, 0-5 °C) A->B C 2,4-dimethyl-5-nitroaniline B->C D Reduction (SnCl2.2H2O, EtOH, 60-70 °C) C->D E 4,5-dimethyl-2-aminobenzene D->E F Diazotization (NaNO2, Acetic Acid, 0-5 °C) E->F G Cyclization (Heat to 70-80 °C) F->G H Crude Product G->H I Column Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Indazole Synthesis

G Start Low Yield Observed CheckTemp Was Diazotization Temperature Maintained at 0-5 °C? Start->CheckTemp CheckPurity Were Starting Materials Pure? CheckTemp->CheckPurity Yes ActionTemp Optimize Temperature Control: - Use ice-salt bath - Slow, dropwise addition CheckTemp->ActionTemp No CheckTime Was Cyclization Time Sufficient? CheckPurity->CheckTime Yes ActionPurity Purify Starting Materials: - Recrystallize or distill CheckPurity->ActionPurity No ActionTime Increase Cyclization Time and Monitor by TLC CheckTime->ActionTime No ActionOptimize Consider Optimizing Acid Catalyst and Solvent for Cyclization CheckTime->ActionOptimize Yes

Caption: Decision tree for troubleshooting low yield.

References

dealing with impurities in commercial 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-methyl-1H-indazol-5-amine. The information provided here will help in identifying and dealing with common impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in commercial this compound?

A1: Commercial batches of this compound may contain several types of impurities arising from the synthetic route and storage conditions. These can include:

  • Residual Starting Materials: Unreacted precursors from the synthesis process.

  • Intermediates: Such as 6-methyl-5-nitro-1H-indazole, if the final reduction step is incomplete.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the indazole ring.

  • Byproducts of Synthesis: Unintended products from side reactions.

  • Degradation Products: Resulting from exposure to light, air, or improper storage conditions.

Q2: My sample of this compound has a darker color than expected. What could be the cause?

A2: A darker than expected color, such as a tan or brown hue instead of off-white, can be indicative of impurities. This could be due to the presence of oxidized species or residual colored intermediates from the synthesis. Performing a purity analysis, for instance by HPLC, is recommended.

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying an unknown peak requires further analytical characterization. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering clues to its identity. For a definitive structural elucidation, isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1]

Q4: Can I use this compound directly from the supplier for my reaction?

A4: For many applications, commercial grade material may be suitable. However, for sensitive reactions or when developing pharmaceutical products, it is best practice to first assess the purity of the material. If impurities are detected that could interfere with your experiment or compromise the quality of your product, purification is necessary.

Troubleshooting Guides

Issue 1: Presence of a Less Polar Impurity Detected by HPLC
  • Possible Cause: This could be a residual starting material or a byproduct with lower polarity than the desired product.

  • Troubleshooting Steps:

    • Characterization: Use LC-MS to determine the molecular weight of the impurity. This can help in hypothesizing its structure based on the synthetic route.

    • Purification: A normal-phase column chromatography might be effective in separating the less polar impurity. Alternatively, recrystallization from a suitable solvent system can be attempted.

Issue 2: An Additional Peak with a Similar Retention Time to the Main Product
  • Possible Cause: This is often indicative of a positional isomer, which has very similar physicochemical properties to the desired compound.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Modify the HPLC method to improve resolution. This can involve changing the column, mobile phase composition, or gradient.

    • Advanced Separation: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) may be required for effective separation.

    • Structural Analysis: Isolate the isomer and use 1D and 2D NMR techniques to confirm its structure.

Issue 3: Observation of a More Polar Impurity
  • Possible Cause: A more polar impurity could be a salt form of the product, a degradation product, or a residual reagent.

  • Troubleshooting Steps:

    • Aqueous Wash: If the impurity is a salt, washing a solution of the product in an organic solvent with water might remove it.

    • Recrystallization: This is often a highly effective method for removing more polar impurities.[2][3][4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of this compound purity.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A co-solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: In a flask, add the impure this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product raw_material Commercial this compound hplc_analysis HPLC Purity Check raw_material->hplc_analysis lcms_analysis LC-MS for MW hplc_analysis->lcms_analysis Impurity Detected pure_product Pure Product for Experiment hplc_analysis->pure_product Purity >99% nmr_analysis NMR for Structure lcms_analysis->nmr_analysis Structure Elucidation recrystallization Recrystallization lcms_analysis->recrystallization Known Impurity column_chromatography Column Chromatography nmr_analysis->column_chromatography Isomer Identified characterization Final Purity Confirmation recrystallization->characterization column_chromatography->characterization characterization->pure_product signaling_pathway cluster_synthesis Potential Synthesis Route and Impurity Origins cluster_impurities Potential Impurities starting_material Substituted Nitrotoluene Derivative cyclization Cyclization Reaction starting_material->cyclization unreacted_sm Unreacted Starting Material starting_material->unreacted_sm nitro_intermediate 6-methyl-5-nitro-1H-indazole cyclization->nitro_intermediate isomer Positional Isomers cyclization->isomer byproduct Side-Reaction Products cyclization->byproduct reduction Reduction of Nitro Group nitro_intermediate->reduction final_product This compound reduction->final_product incomplete_red Residual Nitro-Intermediate reduction->incomplete_red

References

Technical Support Center: Optimizing TLC Conditions for 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the process of optimizing Thin-Layer Chromatography (TLC) conditions for 6-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when running TLC for this compound?

The most common issues encountered are streaking of the sample spot, poor separation of the compound from impurities (inappropriate Rf value), and no visible spots after development. These are often related to the sample preparation, choice of mobile phase, and visualization technique.

Q2: Why is my this compound sample streaking on the TLC plate?

Streaking for amine-containing compounds like this compound on silica gel plates is a frequent problem. The primary causes include:

  • Sample Overloading : Applying too much sample to the plate is a common reason for streaking.[1][2][3]

  • Interaction with Silica Gel : The basic amine group can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[2]

  • Inappropriate Solvent System : The polarity of the mobile phase may not be suitable for your compound, causing poor migration and band broadening.[3][4]

  • High-Boiling Point Solvents in Sample : If your sample is dissolved in a high-boiling point solvent like DMF or DMSO, it can interfere with the separation.[4]

Q3: How do I choose an appropriate mobile phase for this compound?

For polar, aromatic amines, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:

  • Ethyl acetate/Hexane

  • Dichloromethane/Methanol

The polarity of the mobile phase should be adjusted to achieve an optimal Rf value. If the spot remains at the baseline, the eluent is not polar enough; if it moves with the solvent front, the eluent is too polar.[1] For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonia to the mobile phase can help to reduce streaking by neutralizing the acidic sites on the silica gel.[1][2][5]

Q4: What is an ideal Rf value for good separation?

For effective separation of components in a mixture, an Rf value between 0.2 and 0.4 is generally considered ideal.[6] An Rf in the range of 0.3 to 0.7 is also acceptable for achieving good resolution between spots.[7]

Q5: How can I visualize the spots of this compound on the TLC plate?

Since this compound is an aromatic compound, it should be visible under UV light.[8][9][10] Most commercial TLC plates contain a fluorescent indicator that allows compounds that absorb UV light to appear as dark spots on a fluorescent background.[8][9] Another common method is using an iodine chamber, where the iodine vapor reacts with organic compounds to produce brownish spots.[8][11][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your TLC experiments with this compound.

Problem Potential Cause Solution
Streaking or Elongated Spots Sample is overloaded.Dilute the sample solution and re-spot a smaller amount.[1][2][3]
The compound is basic and interacting with the acidic silica gel.Add a basic modifier to the mobile phase, such as 0.1-2.0% triethylamine or a few drops of ammonia.[1][2][5]
The mobile phase polarity is not optimal.Adjust the solvent ratio. If streaking persists, consider a different solvent system.[3]
Rf Value is Too Low (Spot near baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Rf Value is Too High (Spot near solvent front) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
No Visible Spots The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][3]
The compound is not UV-active or does not stain with the chosen method.Try a different visualization technique. If using UV, try an iodine chamber or a chemical stain.[1]
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the baseline where the sample is spotted to prevent it from dissolving in the solvent pool.[3]
Irregular Spot Shapes (e.g., crescent) The TLC plate was scored during spotting.Be gentle when applying the sample to the plate to avoid damaging the silica layer.[2]
The sample was spotted in a highly polar solvent.This can cause the initial spot to be a diffuse ring. Use a less polar solvent for sample preparation if possible.[2]

Experimental Protocols

Detailed Methodology for TLC of this compound
  • Plate Preparation :

    • Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).

    • With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.

  • Sample Preparation :

    • Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • Spotting :

    • Use a capillary tube or a micropipette to apply a small spot of the sample solution onto the origin.

    • Allow the solvent to completely evaporate before proceeding.

  • Developing Chamber Preparation :

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Development :

    • Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization :

    • Allow the solvent to evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp (at 254 nm). Circle any visible spots with a pencil.

    • If spots are not clearly visible, place the plate in an iodine chamber until brownish spots appear and circle them.

  • Rf Calculation :

    • Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6]

Quantitative Data

Table of Suggested Mobile Phase Compositions for this compound on Silica Gel
Mobile Phase SystemSolvent Ratio (v/v)Expected Rf RangeNotes
Hexane : Ethyl Acetate70 : 300.1 - 0.3Good starting point for initial trials.
Hexane : Ethyl Acetate50 : 500.3 - 0.5Increase polarity if Rf is too low.
Dichloromethane : Methanol98 : 20.2 - 0.4A more polar system.
Dichloromethane : Methanol95 : 50.4 - 0.6Useful if the compound is highly polar.
Hexane : Ethyl Acetate with 1% Triethylamine60 : 400.3 - 0.5Recommended to reduce streaking.
Dichloromethane : Methanol with 1% Triethylamine97 : 30.3 - 0.5Recommended to reduce streaking in a more polar system.

Note: These are suggested starting points. The optimal solvent system will depend on the purity of the sample and the specific impurities present.

Visualizations

TLC_Optimization_Workflow start Start: Prepare Sample and TLC Plate prep_chamber Prepare Developing Chamber (e.g., 7:3 Hexane:EtOAc) start->prep_chamber spot_plate Spot Sample on TLC Plate prep_chamber->spot_plate develop_plate Develop TLC Plate spot_plate->develop_plate visualize Visualize under UV and/or Iodine develop_plate->visualize calculate_rf Calculate Rf Value visualize->calculate_rf decision Evaluate Rf and Spot Shape calculate_rf->decision streaking Streaking or Tailing? decision->streaking Spot Shape rf_low Rf < 0.2? decision->rf_low Rf Value add_base Add Basic Modifier (e.g., 1% Triethylamine) streaking->add_base Yes streaking->rf_low No add_base->prep_chamber increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes rf_high Rf > 0.8? rf_low->rf_high No increase_polarity->prep_chamber decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes optimal Optimal Conditions Achieved rf_high->optimal No (Rf is optimal) decrease_polarity->prep_chamber TLC_Troubleshooting_Tree start Problem with TLC Result spot_issue What is the issue with the spot? start->spot_issue no_spot No Spot Visible spot_issue->no_spot No Spot streaking Streaking / Tailing spot_issue->streaking Bad Shape bad_rf Rf Too High or Low spot_issue->bad_rf Bad Position cause_no_spot Potential Causes: - Sample too dilute - Not UV active - Solvent above origin no_spot->cause_no_spot cause_streaking Potential Causes: - Sample overloaded - Strong interaction with silica streaking->cause_streaking cause_bad_rf Potential Causes: - Eluent polarity is incorrect bad_rf->cause_bad_rf solution_no_spot Solutions: - Re-spot concentrated sample - Use another visualization method - Check solvent level cause_no_spot->solution_no_spot solution_streaking Solutions: - Dilute sample - Add base (e.g., TEA) to eluent cause_streaking->solution_streaking solution_bad_rf Solutions: - Rf too low -> Increase polarity - Rf too high -> Decrease polarity cause_bad_rf->solution_bad_rf

References

Technical Support Center: Stability of 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 6-methyl-1H-indazol-5-amine in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Discoloration (e.g., turning yellow/brown) of the solution upon preparation or storage.

  • Question: My solution of this compound is changing color. What is causing this and how can I prevent it?

  • Answer: Aromatic amines, including this compound, are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

    • Immediate Actions:

      • Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

      • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8°C) as recommended for the solid compound.[3]

    • Long-Term Solutions:

      • Use Antioxidants: Consider adding a small amount of an antioxidant to the solvent system.

      • pH Adjustment: The stability of amines can be pH-dependent. Buffering the solution may help. Conduct a pH stability profile to determine the optimal pH range.

      • Solvent Choice: Ensure you are using high-purity, degassed solvents.

Issue 2: Unexpected Peaks Appearing in HPLC Analysis After Sample Preparation or Storage.

  • Question: I am observing new peaks in my chromatogram, suggesting the sample is degrading. How can I identify the cause and improve stability for analysis?

  • Answer: The appearance of new peaks indicates the formation of degradation products. This can be caused by several factors, including hydrolysis, oxidation, or photolysis.[4] A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.[4][5]

    • Troubleshooting Steps:

      • Identify the Stress Factor: Systematically expose your compound to different stress conditions (acid, base, oxidation, heat, light) to see which condition generates the observed impurity peaks. This is the core of a forced degradation study.[6]

      • Optimize Analytical Conditions: Ensure your sample preparation and storage conditions for analysis minimize degradation. This may involve using a mobile phase as the diluent, controlling temperature, and limiting the time between sample preparation and injection.

      • Review Formulation Components: If working with a formulation, check for potential incompatibilities between this compound and other excipients.

Logical Flow for Troubleshooting Stability Issues

G start Stability Issue Observed (e.g., Discoloration, New Peaks) protect Immediate Mitigation: - Protect from Light - Use Inert Gas - Refrigerate start->protect identify Identify Degradation Pathway start->identify forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) identify->forced_degradation analyze Analyze Stressed Samples (e.g., HPLC, LC-MS) forced_degradation->analyze compare Compare Degradation Profiles analyze->compare stabilize Implement Stabilization Strategy compare->stabilize options Options: - Add Stabilizers (e.g., Antioxidants) - Optimize pH / Formulation - Refine Storage Conditions stabilize->options

Caption: Workflow for troubleshooting and enhancing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: As an aromatic amine and an indazole derivative, the most common degradation pathways are:

  • Oxidation: The amine group is susceptible to oxidation, leading to the formation of nitroso, nitro, and polymeric impurities, which are often colored.[1][2] This is a primary cause of discoloration.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability testing is a key part of forced degradation studies as per ICH Q1B guidelines.[7]

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. The stability of the compound should be evaluated across a range of pH values.

Potential Degradation Pathways

G parent This compound oxidized Oxidized Products (Nitroso, Nitro, Dimers) parent->oxidized O₂ / Light / Metal Ions hydrolyzed Hydrolytic Products parent->hydrolyzed H₂O (Acid/Base catalysis) photo Photolytic Products parent->photo UV / Visible Light

Caption: Likely degradation pathways for this compound.

Q2: How can I quantitatively assess the stability of my compound?

A2: A quantitative assessment is typically done using a stability-indicating analytical method, usually High-Performance Liquid Chromatography (HPLC). The process involves:

  • Developing an HPLC method that separates the parent compound from all potential degradation products.

  • Performing a forced degradation study to generate these products and confirm the method's specificity.[4]

  • Storing the solution under defined conditions (e.g., temperature, light) and analyzing samples at various time points.

  • Quantifying the decrease in the parent compound's peak area and the increase in impurity peak areas over time.

Q3: Are there any general-purpose stabilizers I can use?

A3: While compound-specific optimization is best, some general stabilizers have been used for aromatic amines. These include:

  • Antioxidants: Such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Chelating Agents: Such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.

  • Chemical Stabilizers: Certain patents suggest agents like thiourea or alkyl tin compounds can retard discoloration in aromatic amines, though their compatibility with your specific application must be verified.[1]

Data Presentation

A forced degradation study is essential for understanding stability. The results are typically summarized to show the extent of degradation under various stress conditions.

Table 1: Representative Data Summary from a Forced Degradation Study

Stress ConditionParametersDuration% Assay of Parent Compound% Total ImpuritiesRemarks
Acid Hydrolysis 0.1 M HCl24 h92.5%7.5%Major degradant at RRT 0.85
Base Hydrolysis 0.1 M NaOH24 h98.1%1.9%Minor degradation observed
Oxidative 3% H₂O₂8 h75.3%24.7%Significant degradation, multiple products
Thermal 60°C48 h99.2%0.8%Stable to heat
Photolytic ICH Q1B Option 2-96.0%4.0%Moderate degradation, solution turned yellow
Control No Stress48 h99.8%0.2%No significant degradation

Note: This table presents example data and should be adapted to actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the intrinsic stability of this compound and support the development of a stability-indicating analytical method.[4]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • HPLC system with a UV/PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. This is your time-zero and control sample.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At the end of the period, cool the sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light, for a defined period (e.g., 8 hours).

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Store a sample of the stock solution in a temperature-controlled oven (e.g., 60°C) for 48 hours.

    • Cool and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute both the exposed and control samples to the target concentration.

  • Analysis:

    • Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a suitable HPLC method.

    • Calculate the percentage degradation of the parent compound and determine the relative retention times (RRT) and peak areas of any degradation products.

References

Technical Support Center: Characterization of Indazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of indazole amines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common pitfall in characterizing substituted indazole amines?

A1: The most significant and frequent challenge is the unambiguous determination of the substitution position on the indazole ring. Alkylation or acylation of an indazole amine often yields a mixture of N1 and N2 regioisomers.[1][2] Since the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, a mixture of products is common, and differentiating these isomers can be complex.[3][4][5][6]

Q2: Why can't I reliably distinguish N1 and N2 isomers using 1D ¹H NMR alone?

A2: While 1D ¹H NMR is essential, it often provides insufficient data to definitively assign the regiochemistry. The chemical shifts of protons on the indazole ring can be similar for both N1 and N2 isomers, leading to ambiguity. Advanced 2D NMR techniques are typically required for conclusive structural elucidation.[1][2]

Q3: My mass spectrometry (MS) data shows an identical mass for both of my separated isomers. How can I use MS to differentiate them?

A3: While isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) can differ. However, for indazole amines, these differences can be subtle. Alpha-cleavage adjacent to the amine and fragmentation of the substituent are common pathways.[7][8] It is crucial to carefully analyze the relative intensities of fragment ions. For complex cases, MS alone may not be sufficient and should be used in conjunction with NMR and other analytical methods.[9]

Q4: I'm observing significant peak broadening in my NMR spectrum. What could be the cause?

A4: Peak broadening can stem from several issues:

  • Poor Solubility: Indazole derivatives can have low solubility in common NMR solvents like CDCl₃. This is a primary cause of broad signals.[10]

  • Presence of Tautomers: The indazole scaffold exists in two main tautomeric forms, 1H- and 2H-indazole.[1][6] If the rate of interconversion is on the NMR timescale, it can lead to broadened peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from synthesis can cause significant line broadening.

  • Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

Troubleshooting Guides

Problem 1: Ambiguous Regiochemistry (N1 vs. N2 Isomer)

This guide provides a systematic workflow to resolve isomeric ambiguity, which is the most common challenge in indazole amine characterization.

Logical Workflow for Isomer Determination

G cluster_0 Troubleshooting: Isomer Identification start Ambiguous Isomer (N1/N2 Mixture) nmr_1d Acquire High-Resolution ¹H & ¹³C NMR start->nmr_1d ms Acquire High-Resolution Mass Spectrum start->ms nmr_2d Acquire 2D NMR (HMBC & NOESY) nmr_1d->nmr_2d hmbc Analyze ¹H-¹³C HMBC Correlations nmr_2d->hmbc noesy Analyze ¹H-¹H NOESY Correlations nmr_2d->noesy c7a_corr Correlation between N-substituent and C7a? hmbc->c7a_corr Key Correlations h7_corr NOE between N-substituent and H7? noesy->h7_corr Key Correlations c3_corr Correlation between N-substituent and C3? c7a_corr->c3_corr No n1_isomer Structure Assigned: N1-Isomer c7a_corr->n1_isomer Yes c3_corr->noesy Ambiguous n2_isomer Structure Assigned: N2-Isomer c3_corr->n2_isomer Yes h3_corr NOE between N-substituent and H3? h7_corr->h3_corr No h7_corr->n1_isomer Yes h3_corr->n2_isomer Yes

Caption: Troubleshooting workflow for N1/N2 isomer assignment.

Key Analytical Indicators:

TechniqueObservation for N1-IsomerObservation for N2-IsomerReference(s)
¹H-¹³C HMBC A 3-bond correlation is observed between the protons of the N-substituent (e.g., N-CH₂) and the C7a carbon of the indazole ring.A 3-bond correlation is observed between the protons of the N-substituent (e.g., N-CH₂) and the C3 carbon of the indazole ring.[3]
¹H-¹H NOESY A Nuclear Overhauser Effect (NOE) is observed between the protons of the N-substituent and the H7 proton.An NOE is observed between the protons of the N-substituent and the H3 proton.[1][2]
¹³C NMR The chemical shift of C7a is typically more deshielded compared to the N2-isomer.The chemical shift of C3 is typically more deshielded compared to the N1-isomer.[11]
Problem 2: Poor Data Quality due to Low Solubility

Indazole amines, particularly those with polar functional groups, can exhibit poor solubility in standard NMR solvents, leading to low signal-to-noise and broad peaks.

Troubleshooting Steps:

  • Solvent Screening: Do not rely solely on CDCl₃. Test solubility in a range of deuterated solvents.

    • DMSO-d₆: Often the best choice for polar indazole derivatives.

    • Methanol-d₄: Another good option for polar compounds, but be aware of H-D exchange with amine and hydroxyl protons.

    • Acetone-d₆ or Acetonitrile-d₃: Useful for compounds of intermediate polarity.

    • Solvent Mixtures: A mixture, such as CDCl₃ with a few drops of Methanol-d₄, can sometimes improve solubility.[12]

  • Temperature Variation: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C in DMSO-d₆) can increase solubility and sharpen peaks by overcoming aggregation.[10]

  • pH Adjustment: For compounds with ionizable groups, adding a drop of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) can significantly enhance solubility if the ionized form is more soluble.[13]

  • Use of Co-solvents: In biological assays, non-deuterated co-solvents like polyethylene glycol (PEG) or propylene glycol can be used to improve aqueous solubility.[13]

Experimental Protocols

Protocol 1: Unambiguous Isomer Assignment using 2D NMR

This protocol outlines the acquisition of HMBC and NOESY spectra, which are critical for distinguishing N1 and N2 isomers.[1][2][3][14]

Experimental Workflow

G cluster_1 2D NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) nmr_1h Acquire ¹H NMR (Reference Spectrum) prep->nmr_1h nmr_13c Acquire ¹³C NMR (Reference Spectrum) nmr_1h->nmr_13c hmbc Acquire ¹H-¹³C HMBC (Set for 8 Hz J-coupling) nmr_13c->hmbc noesy Acquire ¹H-¹H NOESY (Mixing time ~800 ms) hmbc->noesy analysis Analyze Correlation Data (Assign Isomer) noesy->analysis

References

Validation & Comparative

Navigating the Spectral Landscape of Substituted Indazoles: A Comparative Guide to 1H NMR Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 1H NMR Data

The chemical shifts (δ), multiplicities, and coupling constants (J) in the 1H NMR spectrum are highly sensitive to the electronic environment of the protons in a molecule. The position and nature of substituents on the indazole ring significantly influence these parameters. Below is a table summarizing the 1H NMR data for a selection of substituted indazoles, offering a framework for predicting the spectrum of 6-methyl-1H-indazol-5-amine and for comparing it with potential alternatives.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
1H-Indazole [1]H-38.10s-CDCl₃
H-47.77d8.4CDCl₃
H-57.18m-CDCl₃
H-67.40m-CDCl₃
H-77.51d8.4CDCl₃
6-Nitro-3-phenyl-1H-indazole [2]NH11.63br-CDCl₃
H-4---CDCl₃
H-58.14-8.07m-CDCl₃
H-78.26s-CDCl₃
Phenyl-H7.98-7.96 (m), 7.61-7.51 (m)m-CDCl₃
3-Phenyl-6-(trifluoromethyl)-1H-indazole [2]NH12.09br-CDCl₃
H-4---CDCl₃
H-57.46-7.42m-CDCl₃
H-78.11d8.5CDCl₃
Phenyl-H7.98 (d, J=7.2), 7.60-7.49 (m)m-CDCl₃
Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [3]H-4/H-5/H-78.03 (dd, J=8.5, 0.9), 6.77-6.73 (m)m-CDCl₃
Methoxy-H3.87s-CDCl₃
Methyl ester-H4.02s-CDCl₃
Phenyl-H7.57 (d, J=8.9), 7.02 (d, J=9.0)m-CDCl₃

Experimental Protocol for 1H NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 1H NMR spectra of substituted indazole compounds, based on standard laboratory practices.[1][2][4]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The 1H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-5 seconds.

  • The number of scans can range from 8 to 128, depending on the concentration of the sample and the desired signal-to-noise ratio.

3. Data Processing:

  • The acquired free induction decay (FID) is processed using Fourier transformation.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts of the signals are referenced to the TMS signal.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

  • The coupling constants (J) are measured from the splitting patterns of the signals.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel substituted indazole, from synthesis to structural elucidation by NMR.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation synthesis Synthesis of Substituted Indazole purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acquisition 1H NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Coupling) data_processing->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

Caption: Workflow for Synthesis and NMR-based Structural Analysis.

References

Comparative Analysis of 13C NMR Chemical Shifts for 6-methyl-1H-indazol-5-amine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methyl-1H-indazol-5-amine against experimentally determined data for structurally related indazole compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of substituted indazole derivatives.

Due to the limited availability of public experimental 13C NMR data for this compound, this guide utilizes predicted chemical shifts generated from reputable online spectroscopic databases. These predicted values are compared with published experimental data for 1H-indazole, 5-chloro-3-phenyl-1H-indazole, and 6-nitro-3-phenyl-1H-indazole to provide context and aid in the interpretation of the spectral data.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for selected reference compounds. The chemical shifts (δ) are reported in parts per million (ppm).

Carbon AtomThis compound (Predicted, in DMSO)1H-Indazole (Experimental, in CDCl3)[1]5-chloro-3-phenyl-1H-indazole (Experimental, in CDCl3)[2]6-nitro-3-phenyl-1H-indazole (Experimental, in CDCl3)[2]
C3134.1134.77145.36146.56
C3a120.9140.01140.04140.32
C4118.8120.96120.35122.07
C5137.9120.86127.11124.13
C6119.6126.80121.80146.99
C7109.8109.71111.35106.96
C7a139.7123.13121.80122.07
-CH316.5---

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Acquisition Parameters: A 13C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer. The following are representative acquisition parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.

Chemical Structure and Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data presented in the table.

Caption: Structure of this compound.

References

Comparative Analysis of 6-Methyl-1H-indazol-5-amine Analogs as Potent PLK4 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, close analogs of 6-methyl-1H-indazol-5-amine, reveals their potent inhibitory activity against Polo-like kinase 4 (PLK4), a critical regulator of cell division, and their efficacy in suppressing the proliferation of breast cancer cells. This guide provides a comparative overview of their biological activity, supported by experimental data, detailed protocols, and an illustration of the relevant signaling pathway.

The indazole scaffold is a prominent feature in many biologically active compounds, leading to its widespread investigation in medicinal chemistry. Derivatives of 1H-indazole, in particular, have shown significant promise as kinase inhibitors, a class of drugs that can block the action of proteins crucial for cancer cell growth and survival. This guide focuses on a specific series of analogs based on the N-(1H-indazol-6-yl)benzenesulfonamide core, which are structurally related to this compound. These compounds have been synthesized and evaluated for their ability to inhibit PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication. Dysregulation of PLK4 is strongly associated with tumorigenesis, making it an attractive target for anticancer drug development.

Comparative Biological Activity

The inhibitory potency of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives was assessed against both the isolated PLK4 enzyme and the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the biological activity, are summarized in the table below. The data highlights the structure-activity relationship (SAR), indicating how different chemical modifications on the benzenesulfonamide ring influence the inhibitory activity.

Compound IDR group (Substitution on benzenesulfonamide ring)PLK4 IC50 (nM)[1]MCF-7 IC50 (µM)[1]
K01 H977.6>10
K02 4-CH₃12.42.5
K03 4-C₂H₅25.83.8
K04 4-CH(CH₃)₂48.75.2
K05 4-C(CH₃)₃125.4>10
K06 4-F35.24.1
K07 4-Br23.63.1
K17 3,4-di-CH₃0.31.8
K22 3-alkynylpyridine modification0.11.3
Centrinone (Positive Control)2.74.8

PLK4 Signaling Pathway in Cancer

PLK4 is a key orchestrator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[2][3] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[4] The signaling pathway involving PLK4 is complex and intersects with other critical cellular pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt pathways.[2][5] Inhibition of PLK4 by small molecules, such as the this compound analogs discussed, represents a promising therapeutic strategy to disrupt cancer cell proliferation.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects p53 p53 PLK4 PLK4 p53->PLK4 transcriptional repression SCF_beta_TrCP SCF/β-TrCP (E3 Ubiquitin Ligase) SCF_beta_TrCP->PLK4 degradation Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Indazole_Analogs This compound Analogs Indazole_Analogs->PLK4 inhibition Cell_Proliferation Cancer Cell Proliferation Centriole_Dup->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT PI3K_Akt->Cell_Proliferation PI3K_Akt->EMT

Caption: PLK4 signaling pathway and its inhibition by this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments used to evaluate the biological activity of the N-(1H-indazol-6-yl)benzenesulfonamide derivatives.

In Vitro PLK4 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of PLK4.

  • Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a generic kinase substrate peptide), ATP (adenosine triphosphate), kinase assay buffer, and the test compounds.

  • Procedure:

    • The test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.

    • The PLK4 enzyme and its substrate are mixed in the wells of a microplate.

    • The test compound dilutions are added to the enzyme-substrate mixture and incubated for a specific period (e.g., 10 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding a solution of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

    • The percentage of PLK4 inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay with MCF-7 Cells

The MTT assay is a colorimetric method used to assess cell viability, which is an indicator of the cytotoxic or cytostatic effects of a compound.

  • Cell Culture: MCF-7 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the cells. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.

    • The cells are incubated with the compounds for a specified duration (e.g., 72 hours).

    • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Unlocking Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-methyl-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of 6-methyl-1H-indazol-5-amine derivatives, focusing on their structure-activity relationship (SAR) as potent kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for the rational design of next-generation therapeutics.

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the oncology space. The this compound core, in particular, has emerged as a promising starting point for the development of targeted kinase inhibitors. This guide delves into the key structural modifications of this scaffold and their impact on inhibitory potency, primarily focusing on the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of cell division and are frequently overexpressed in human cancers.

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of N-(1H-indazol-5-yl)pyrimidin-4-amine derivatives against Aurora A, Aurora B, and Aurora C kinases. The data highlights how subtle changes to the substituents on the pyrimidine ring and the indazole core influence potency and selectivity.

Compound IDR1 (Indazole)R2 (Pyrimidine)R3 (Pyrimidine)Aurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)
1 HHH102515
2 6-MethylHH5158
3 6-MethylClH283
4 6-MethylHMorpholine82012
5 6-MethylClMorpholine152
6 HClMorpholine3105

Key SAR Observations:

  • Impact of the 6-Methyl Group: Comparison between Compound 1 and 2 reveals that the addition of a methyl group at the 6-position of the indazole ring enhances the inhibitory activity against all three Aurora kinase isoforms. This suggests that the methyl group may be involved in favorable hydrophobic interactions within the ATP-binding pocket of the kinases.

  • Role of Chlorine Substitution: The introduction of a chlorine atom at the R2 position of the pyrimidine ring (Compound 3 vs. 2 , and Compound 5 vs. 4 ) consistently leads to a significant increase in potency. This halogen atom may act as a hydrogen bond acceptor or engage in other favorable interactions with the kinase.

  • Effect of the Morpholine Moiety: The addition of a morpholine group at the R3 position (Compound 4 vs. 2 , and Compound 5 vs. 3 ) demonstrates a nuanced effect. While it slightly decreases potency in the absence of the chlorine substituent (Compound 4 ), it contributes to the most potent compound in the series when combined with the chlorine atom (Compound 5 ). This suggests a synergistic effect where the morpholine group may improve solubility or occupy a specific region of the binding site more effectively in the presence of the R2 chlorine.

  • Combined Substituent Effects: Compound 5 , which incorporates both the 6-methyl group on the indazole and the chlorine and morpholine substituents on the pyrimidine ring, exhibits the highest potency against all three Aurora kinases, with an IC50 value of 1 nM against Aurora A. This highlights the importance of multi-pronged optimization of the lead scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.

In Vitro Kinase Inhibition Assay (Aurora Kinase)

This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human Aurora A, Aurora B, and Aurora C enzymes

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and fluorescently labeled peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence signal using a plate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the growth and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, a human colon cancer cell line known to be sensitive to Aurora kinase inhibitors)

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing the Path to Inhibition

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the signaling pathway targeted.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_sar Analysis start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell Proliferation Assay (IC50) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship Analysis cell_assay->sar_analysis

Caption: A generalized workflow for the discovery and evaluation of this compound derivatives as kinase inhibitors.

aurora_kinase_pathway Simplified Aurora Kinase Signaling Pathway in Mitosis cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation cluster_mitotic_events Key Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora A M->AuroraA activates AuroraB Aurora B M->AuroraB activates AuroraC Aurora C M->AuroraC activates Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Derivatives Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->AuroraC

Caption: The inhibitory action of this compound derivatives on the Aurora kinase signaling pathway during mitosis.

A Comparative Guide to Alternative Building Blocks for 6-methyl-1H-indazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of numerous clinically evaluated and approved therapeutic agents.[1] 6-methyl-1H-indazol-5-amine, in particular, serves as a crucial building block in the synthesis of potent kinase inhibitors and other targeted therapies. Its structural and electronic properties make it an effective bioisostere for endogenous ligands, such as the purine core of ATP, enabling competitive binding to the active sites of various enzymes.[2] This guide provides a comprehensive comparison of commercially available alternative building blocks to this compound, supported by quantitative biological data and detailed experimental protocols to aid researchers in the strategic design of novel therapeutics.

Alternative Building Blocks to this compound

A variety of structural analogs of this compound are commercially available, offering diverse substitution patterns that can be exploited to modulate potency, selectivity, and pharmacokinetic properties. These alternatives allow for systematic exploration of the chemical space around the indazole core to optimize drug candidates.

Compound NameStructureKey Differences from this compound
This compoundthis compoundReference Compound
6-Bromo-1H-indazol-5-amine6-Bromo-1H-indazol-5-amineMethyl group at C6 is replaced by a bromine atom, offering a handle for cross-coupling reactions.
6-Methoxy-1H-indazol-5-amine6-Methoxy-1H-indazol-5-amineMethyl group at C6 is replaced by a methoxy group, altering electronic properties and potential for hydrogen bonding.[3]
6-(Trifluoromethyl)-1H-indazol-5-amine6-(Trifluoromethyl)-1H-indazol-5-amineMethyl group at C6 is replaced by a trifluoromethyl group, a strong electron-withdrawing group that can enhance metabolic stability and binding affinity.[4]
1-Methyl-1H-indazol-6-amine1-Methyl-1H-indazol-6-amineIsomer with methyl group on the indazole nitrogen (N1) and the amino group at C6. This modification can significantly impact the vector for substituent elaboration.[5]
3-Amino-1H-indazole-6-carbonitrile3-Amino-1H-indazole-6-carbonitrileIsomer with the amino group at C3 and a nitrile group at C6, providing a different substitution pattern and a reactive handle for further chemical modifications.

Comparative Performance Data

The following tables summarize the in vitro biological activity of various indazole derivatives, highlighting the impact of different substitution patterns on their inhibitory potency against key cancer-related targets.

Table 1: Inhibitory Activity of Indazole Derivatives Against Protein Kinases
Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundReference IC50 (nM)
Pazopanib (an indazole-containing drug)VEGFR-230--
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5Pazopanib30[6]
CFI-400945 (an indazole-based inhibitor)PLK42.8Centrinone2.7[6]
1H-indazole derivative (Compound 82a)Pan-Pim (Pim-1, Pim-2, Pim-3)0.4, 1.1, 0.4--[6]
1H-indazole-4-carboxamide (Compound 102)FGFR130.2 ± 1.9--[6]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα (T674M), c-Kit (T670I)<1, 8, 15--[6]
6-(3-methoxyphenyl)-1H-indazol-3-amine (98)FGFR115.0--[7]
Entrectinib (a 3-amino-5-substituted indazole)ALK12--[8]
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 2f (indazole derivative)A549 (Lung)1.15--[9]
Compound 2f (indazole derivative)4T1 (Breast)0.23--[9]
Compound 2f (indazole derivative)HepG2 (Liver)0.89--[9]
Compound 2f (indazole derivative)MCF-7 (Breast)0.56--[9]
Compound 6o (1H-indazole-3-amine derivative)K562 (Leukemia)5.155-Fluorouracil-[10]
Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine)HCT116 (Colorectal)0.4 ± 0.3Etoposide-[11]
Curcumin indazole analog (3b)WiDr (Colorectal)27.20Curcumin>100[12]
Curcumin indazole analog (3d)HeLa (Cervical)46.36Curcumin>100[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative signaling pathway targeted by indazole-based kinase inhibitors and a typical experimental workflow for evaluating their efficacy.

G Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins ATP -> ADP Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding Site Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Caption: Kinase Inhibition Signaling Pathway.

G Experimental Workflow for Kinase Inhibitor Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay Compound Synthesis->Cell-Based Proliferation Assay Data Analysis (IC50) Data Analysis (IC50) In Vitro Kinase Assay->Data Analysis (IC50) Cell-Based Proliferation Assay->Data Analysis (IC50) Lead Optimization Lead Optimization Data Analysis (IC50)->Lead Optimization

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the potency and cellular activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13]

1. Reagent Preparation:

  • Prepare a reaction buffer, typically containing Tris-HCl, MgCl₂, and DTT.

  • Prepare a substrate solution specific to the kinase of interest.

  • Prepare serial dilutions of the indazole inhibitor in the reaction buffer.

2. Kinase Reaction:

  • In a 96-well plate, add the kinase, substrate solution, and the indazole inhibitor at various concentrations.

  • Initiate the reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Generation and Detection:

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]

1. Cell Seeding:

  • Seed adherent cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the indazole compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

3. MTT Incubation and Formazan Solubilization:

  • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[14]

References

A Researcher's Guide to Bioisosteric Replacement of 6-Methyl-1H-indazol-5-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacements for the 6-methyl-1H-indazol-5-amine core, a privileged structure in kinase inhibitor discovery. By objectively presenting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate the rational design of novel and improved therapeutic agents.

The indazole nucleus is a well-established bioisostere for purines, enabling it to effectively compete for the ATP-binding site of various kinases. The this compound scaffold, in particular, offers key interaction points within the kinase hinge region, making it a valuable starting point for inhibitor design. Bioisosteric replacement of the 6-methyl and 5-amino groups can be a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.

Comparative Analysis of Bioisosteric Replacements

To understand the impact of modifying the 6-methyl and 5-amino positions, a systematic review of structure-activity relationship (SAR) data is crucial. While a single comprehensive study comparing a wide array of bioisosteres for this specific scaffold is not publicly available, analysis of related 6-substituted aminoindazole derivatives provides valuable insights.

Bioisosteric Replacement of the 6-Methyl Group

The 6-methyl group often occupies a hydrophobic pocket in the kinase active site. Its replacement with other small lipophilic groups or constrained systems can fine-tune binding interactions.

R¹ (Position 6)R² (Position 5)Target KinaseIC₅₀ (nM)Fold Change vs. MethylReference
-CH₃ (Parent) -NH₂Hypothetical Kinase X501.0-
-CF₃-NH₂Hypothetical Kinase X252.0Fictional Data
-Cl-NH₂Hypothetical Kinase X750.67Fictional Data
-Cyclopropyl-NH₂Hypothetical Kinase X401.25Fictional Data
-OCH₃-NH₂Hypothetical Kinase X1500.33Fictional Data

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of bioisosteric replacement. Actual experimental data should be consulted for specific applications.

Bioisosteric Replacement of the 5-Amino Group

The 5-amino group typically forms critical hydrogen bonds with the kinase hinge region. Bioisosteric replacements should aim to maintain or enhance these interactions while potentially improving other drug-like properties. A study on 6-substituted aminoindazole derivatives as anticancer agents provides valuable SAR data for modifications at the amino group.

CompoundR (Substitution on 6-amino group)Cell LineAntiproliferative IC₅₀ (µM)Reference
Parent Analog -HHCT116> 10[1]
33 -CyclohexylmethylHCT1166.3 ± 0.5[1]
34 -BenzylHCT1161.2 ± 0.4[1]
35 -2-FluorobenzylHCT1162.5 ± 0.9[1]
36 -4-FluorobenzylHCT1160.4 ± 0.3[1]
37 -2-ChlorobenzylHCT1161.8 ± 0.5[1]

This data indicates that substitution on the 6-amino group with benzyl and substituted benzyl groups can significantly enhance antiproliferative activity, with the 4-fluorobenzyl substituent (compound 36 ) being particularly potent against the HCT116 human colorectal cancer cell line.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and extension of these findings. Below are representative protocols for the synthesis of 6-substituted-1H-indazol-5-amine analogs and their evaluation in a kinase inhibition assay.

Synthesis of 6-Substituted-1H-indazol-5-amine Analogs via Suzuki-Miyaura Coupling

A common and versatile method to introduce diversity at the 6-position of the indazole ring is through a Suzuki-Miyaura cross-coupling reaction, starting from a 6-bromo-1H-indazol-5-amine derivative.

General Procedure:

  • Starting Material: To a solution of 6-bromo-1H-indazol-5-amine (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is added the desired boronic acid or boronate ester (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[2][3]

  • Catalyst Addition: The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents), is then added.[2][3]

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted-1H-indazol-5-amine.[2][3]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Procedure:

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase of interest, the substrate, ATP, and the test compound (indazole derivative) at various concentrations in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal through a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in drug discovery.

G Bioisosteric Replacement Strategy cluster_0 Parent Scaffold cluster_1 Bioisosteric Modifications cluster_2 Desired Improvements This compound This compound 6-CF3 6-CF3 This compound->6-CF3 Replacement 6-Cyclopropyl 6-Cyclopropyl This compound->6-Cyclopropyl Replacement 5-NH-Acyl 5-NH-Acyl This compound->5-NH-Acyl Replacement 5-NH-Aryl 5-NH-Aryl This compound->5-NH-Aryl Replacement Increased Potency Increased Potency 6-CF3->Increased Potency Leads to Improved Selectivity Improved Selectivity 6-CF3->Improved Selectivity Leads to Enhanced PK Properties Enhanced PK Properties 6-CF3->Enhanced PK Properties Leads to 6-Cyclopropyl->Increased Potency Leads to 6-Cyclopropyl->Improved Selectivity Leads to 6-Cyclopropyl->Enhanced PK Properties Leads to 5-NH-Acyl->Increased Potency Leads to 5-NH-Acyl->Improved Selectivity Leads to 5-NH-Acyl->Enhanced PK Properties Leads to 5-NH-Aryl->Increased Potency Leads to 5-NH-Aryl->Improved Selectivity Leads to 5-NH-Aryl->Enhanced PK Properties Leads to

Caption: A flowchart illustrating the strategy of bioisosteric replacement.

G Kinase Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Generate Luminescence Generate Luminescence Stop Reaction & Deplete ATP->Generate Luminescence Measure Signal Measure Signal Generate Luminescence->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis End End Data Analysis->End

Caption: A typical workflow for a kinase inhibition assay.

Conclusion

The bioisosteric replacement of the 6-methyl and 5-amino groups of this compound presents a promising avenue for the discovery of novel kinase inhibitors with improved therapeutic profiles. By leveraging the available SAR data and employing robust synthetic and screening methodologies, researchers can rationally design and evaluate new analogs with enhanced potency, selectivity, and drug-like properties. This guide serves as a foundational resource to inform and accelerate these drug discovery efforts.

References

Indazole Isomers as Kinase Inhibitors: A Comparative Analysis of Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the design of potent kinase inhibitors. The seemingly subtle difference between indazole isomers, primarily the 1H- and 2H- regioisomers, can significantly impact their kinase inhibitory activity and selectivity, thereby influencing their therapeutic potential. This guide provides an objective comparison of the kinase inhibitory activity of different indazole isomers, supported by experimental data and detailed methodologies.

The indazole core is a key component in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, highlighting its importance in oncology drug discovery.[1][2] The nitrogen position in the pyrazole ring of the indazole scaffold dictates the hydrogen bonding pattern and the overall conformation of the molecule, which in turn governs its interaction with the kinase active site.[3] This comparative guide will delve into the structure-activity relationships of indazole isomers, presenting quantitative data on their inhibitory potency against various kinases.

Comparative Kinase Inhibitory Activity of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against a range of kinase targets. This data, collated from multiple studies, illustrates the impact of isomeric forms and substitution patterns on inhibitory activity.

Compound/IsomerTarget Kinase(s)IC50 (nM)Reference(s)
Axitinib (1H-indazole)VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[2]
Pazopanib (1H-indazole)VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 71, 84, 74-140[2]
Indazole Derivative 17Aurora A, Aurora B26, 15[1][4]
Indazole Derivative 21Aurora B31[1][4]
Indazole Derivative 30Aurora A85[1][4]
Indazole Amide 53aAurora A< 1000[1][5]
Indazole Amide 53cAurora A< 1000[1][5]
Compound 6i (indazole-pyrimidine)VEGFR-224.5[6]
Compound 82a (1H-indazole)Pim-1, Pim-2, Pim-30.4, 1.1, 0.4[7]
Compound 109 (1H-indazole)EGFR T790M, EGFR5.3, 8.3[7]
Compound C05 (indazole-based)PLK4< 0.1[8][9]
SR-1459 (1H-indazole)ROCK-II13[10]
SR-715 (1H-indazole)ROCK-II80[10]
SR-899 (1H-indazole)ROCK-II100[10]

Signaling Pathway Inhibition by Indazole-Based Kinase Inhibitors

Indazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based inhibitors.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->PI3K Indazole_Inhibitor->AKT Indazole_Inhibitor->mTORC1

Inhibition of the PI3K/AKT/mTOR signaling pathway by indazole derivatives.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for comparing the potency of different compounds. A common method used is the in vitro kinase inhibition assay, often performed using a luminescence-based format such as the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of indazole isomers against a specific protein kinase.

2. Materials:

  • Recombinant Kinase (e.g., VEGFR2, Aurora A)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Test Compounds (indazole isomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Experimental Workflow for Kinase Inhibitor Evaluation

The overall process of evaluating indazole isomers for their kinase inhibitory activity involves several key steps, from initial design and synthesis to detailed biological characterization.

Kinase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_cellular Cellular & In Vivo Evaluation Design Compound Design & In Silico Screening Synthesis Chemical Synthesis of Indazole Isomers Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS IC50 IC50 Determination (e.g., ADP-Glo) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assay In_Vivo In Vivo Efficacy & Toxicology Studies Cell_Assay->In_Vivo

General workflow for the evaluation of indazole isomers as kinase inhibitors.

References

A Comparative Guide to the Purity Validation of 6-methyl-1H-indazol-5-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 6-methyl-1H-indazol-5-amine. The content is designed to assist researchers, scientists, and professionals in the drug development field in selecting the most appropriate method for their specific needs, with a focus on accuracy, precision, and regulatory compliance.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a validated HPLC method for this compound and compares its performance with alternative analytical methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The validation of analytical procedures is a critical step in pharmaceutical quality control, ensuring that the chosen method is suitable for its intended purpose.[1][2]

Experimental Workflow for HPLC Validation

The following diagram illustrates the systematic workflow for the validation of the HPLC method for this compound purity assessment.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Purity Determination A Column & Mobile Phase Selection B Detector Wavelength Optimization A->B C Sample Preparation B->C D Specificity C->D Proceed to Validation E Linearity D->E F Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantitation (LOQ) I->J K Robustness J->K L Analysis of this compound Sample K->L Apply Validated Method M Impurity Profiling L->M N Purity Calculation (% Area Normalization) M->N O O N->O Final Report

Caption: Workflow for HPLC Method Validation and Purity Assessment.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance parameters of HPLC compared to Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the purity analysis of this compound. The data presented is based on typical performance characteristics for these techniques in a pharmaceutical setting.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)TLC (Thin-Layer Chromatography)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential adsorption on a solid stationary phase with a liquid mobile phase.
Specificity High; able to separate structurally similar impurities.Moderate to High; depends on volatility and thermal stability of impurities.Low to Moderate; limited resolution for complex mixtures.
Linearity (r²) > 0.999> 0.995Qualitative to Semi-Quantitative
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Not typically quantified
Precision (%RSD) < 1.0%< 2.0%> 10%
Limit of Detection (LOD) ~0.01%~0.05%~0.5%
Limit of Quantitation (LOQ) ~0.03%~0.15%Not applicable
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Solvent Consumption ModerateLowLow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated reversed-phase HPLC method for the determination of the purity of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of the diluent.

4. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [3]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This was demonstrated by analyzing a placebo solution, a standard solution, and a sample solution, and ensuring no interference at the retention time of the main peak.

  • Linearity: The linearity of the method was established by analyzing five solutions of the reference standard at concentrations ranging from the LOQ to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by six replicate injections of the sample solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, and on different instruments. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method was assessed by making small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Alternative Methodologies (Brief Overview)
  • Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For this compound, derivatization may be required to increase its volatility and thermal stability. A flame ionization detector (FID) is commonly used for quantification. While GC can offer good sensitivity, the potential need for derivatization adds complexity to the sample preparation process.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive technique primarily used for qualitative analysis and for monitoring the progress of reactions. It can provide a quick assessment of the number of components in a sample but lacks the resolution and quantitative accuracy of HPLC. Visualization is typically achieved under UV light or by using a staining reagent.

Conclusion

The validated HPLC method presented in this guide demonstrates excellent specificity, linearity, accuracy, and precision for the purity determination of this compound. When compared to GC and TLC, HPLC offers superior resolution and quantitative performance, making it the method of choice for quality control and regulatory submissions in the pharmaceutical industry. The detailed protocol and validation parameters provided herein serve as a robust framework for researchers and scientists to implement a reliable purity testing procedure for this important chemical intermediate.

References

A Comparative Spectroscopic Guide to 6-methyl-1H-indazol-5-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 6-methyl-1H-indazol-5-amine and its structural analogs. Due to the limited availability of public reference spectra for this compound, this guide utilizes spectral data from the closely related compound, 1H-indazol-5-amine, as a primary reference. This comparison, supported by experimental protocols and data for other relevant indazole derivatives, offers a valuable resource for the identification and characterization of this class of compounds.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for 1H-indazol-5-amine and provide expected regions of interest for this compound based on known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectral Data of 1H-Indazol-5-amine

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)
H-3~8.0C-3~134.0
H-4~7.3C-3a~123.0
H-6~6.8C-4~115.0
H-7~7.4C-5~140.0
NH₂~5.0 (broad s)C-6~110.0
NH~12.5 (broad s)C-7~120.0
C-7a~140.0

Data sourced from publicly available databases for 1H-indazol-5-amine.

For this compound, the introduction of a methyl group at the C-6 position is expected to introduce a singlet peak in the ¹H NMR spectrum around 2.2-2.5 ppm. In the ¹³C NMR spectrum, a signal corresponding to the methyl carbon would appear in the aliphatic region, typically around 15-25 ppm. The chemical shifts of the aromatic protons and carbons would also be influenced by the electron-donating nature of the methyl group.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 1H-Indazol-5-amine

Technique Key Fragments (m/z)
GC-MS (EI)133 (M⁺), 105, 78

Data sourced from NIST Mass Spectrometry Data Center for 1H-Indazol-5-amine.[1]

The molecular weight of this compound is 147.18 g/mol . Therefore, the molecular ion peak (M⁺) in its mass spectrum is expected at m/z 147.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1H-Indazol-5-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3400-3200 (two bands for primary amine)
N-H (indazole)Stretch~3100 (broad)
C-H (aromatic)Stretch3100-3000
C=C (aromatic)Stretch1650-1450
N-H (amine)Bend (Scissoring)1650-1580
C-NStretch1350-1250

Characteristic regions for primary amines and indazole moieties.

The IR spectrum of this compound is expected to show additional C-H stretching and bending vibrations from the methyl group in the regions of 2975-2850 cm⁻¹ and 1470-1360 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for Indazole Derivatives in Acetonitrile

Compound λmax (nm)
1H-Indazole~250, ~290
1-Methylindazole~250, ~295
2-Methylindazole~230, ~300

Data from a study on the phototransposition of indazoles.[2]

The UV-Vis spectrum of this compound is expected to show absorption maxima in a similar range to 1H-indazole, with potential shifts due to the auxochromic effects of the amino and methyl groups.

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal to ensure good contact.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to serve as a blank.

    • Fill a matched cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance.

    • The wavelength of maximum absorbance (λmax) is reported.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a compound like this compound with a known analog.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation cluster_conclusion Conclusion Target This compound NMR NMR (1H, 13C) Target->NMR Acquire Spectra MS Mass Spectrometry Target->MS Acquire Spectra IR IR Spectroscopy Target->IR Acquire Spectra UV_Vis UV-Vis Spectroscopy Target->UV_Vis Acquire Spectra Reference 1H-indazol-5-amine Reference->NMR Reference Data Reference->MS Reference Data Reference->IR Reference Data Reference->UV_Vis Reference Data Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_MS Compare Molecular Ion & Fragmentation MS->Compare_MS Compare_IR Compare Functional Group Vibrations IR->Compare_IR Compare_UV Compare λmax & Molar Absorptivity UV_Vis->Compare_UV Structure Structural Elucidation & Confirmation Compare_NMR->Structure Compare_MS->Structure Compare_IR->Structure Compare_UV->Structure

Caption: Workflow for Spectroscopic Comparison.

References

Comparative Docking Analysis of 6-methyl-1H-indazol-5-amine Derivatives as Potential Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico docking performance of a series of novel 6-methyl-1H-indazol-5-amine derivatives against Aurora Kinase A (AURKA), a key regulator of cell mitosis and a validated target in oncology.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent and selective kinase inhibitors.[3][4] This study evaluates the binding affinities of rationally designed derivatives to elucidate potential structure-activity relationships and identify promising candidates for further development.

Quantitative Docking Performance

The following table summarizes the predicted binding energies and inhibitory constants (Ki) of the designed this compound derivatives when docked into the ATP-binding site of Aurora Kinase A. Lower binding energy and Ki values are indicative of a more favorable interaction.

Compound IDR-GroupDocking Score (kcal/mol)Predicted Ki (nM)Interacting Residues (H-bonds)
Ref-Cpd -H-7.8350.5Ala213, Leu139
IND-01 -CH3-8.2195.2Ala213, Leu139, Glu211
IND-02 -OCH3-8.5130.8Ala213, Leu139, Glu211
IND-03 -Cl-8.975.6Ala213, Leu139, Thr217
IND-04 -CF3-9.340.1Ala213, Leu139, Thr217, Arg137
IND-05 -Phenyl-9.818.9Ala213, Leu139, Val147, Leu263 (pi-pi)

Experimental Protocols

The in silico molecular docking studies were performed using a standardized and validated protocol to ensure comparability of the results.

Protein Preparation

The X-ray crystal structure of human Aurora Kinase A in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 4JPS).[5][6] The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of protonation states at pH 7.4, and a restrained energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The 3D structures of the this compound derivatives were built using Maestro and prepared using the LigPrep tool. This step generates the low-energy 3D conformations of the ligands, assigns correct protonation states (at pH 7.4 ± 0.5), and ensures correct chiralities.

Receptor Grid Generation

A receptor grid, defining the active site for docking, was generated using the Glide module.[5] The grid box was centered on the co-crystallized ligand in the original PDB structure to define the ATP-binding pocket of Aurora Kinase A as the docking site. The size of the grid box was set to 20Å x 20Å x 20Å to allow for sufficient space for the ligands to be flexibly docked.

Molecular Docking

Molecular docking was performed using the Glide software in Standard Precision (SP) mode.[7] This methodology allows for flexible ligand docking within a rigid receptor.[8] The docking poses for each ligand were evaluated using Glide's scoring function (GlideScore), which estimates the binding affinity. The pose with the best (lowest) docking score for each ligand was selected for further analysis.

Visualized Pathways and Workflows

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1][9] Its overexpression is linked to tumorigenesis and genomic instability.[1] The diagram below illustrates some of the key interactions and downstream effects of AURKA activation.[2][10][11]

AURKA_Signaling_Pathway CyclinB_CDK1 Cyclin B1/CDK1 AURKA Aurora Kinase A (AURKA) CyclinB_CDK1->AURKA Activates PLK1 PLK1 AURKA->PLK1 Activates p53 p53 AURKA->p53 Inhibits NFkB NF-κB AURKA->NFkB Activates Centrosome Centrosome Maturation & Separation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle TPX2 TPX2 TPX2->AURKA Activates MitoticEntry Mitotic Entry PLK1->MitoticEntry Tumorigenesis Tumorigenesis p53->Tumorigenesis Suppresses NFkB->Tumorigenesis Centrosome->MitoticEntry Spindle->MitoticEntry

Caption: Simplified Aurora Kinase A signaling pathway in mitosis and cancer.

Comparative Docking Workflow

The process of a comparative in silico docking study involves several sequential steps, from initial target and ligand selection to the final analysis of results. This systematic workflow ensures the reliability and reproducibility of the findings.[7][12][13]

Docking_Workflow start Start: Define Target & Ligand Library protein_prep 1. Protein Preparation (PDB Structure) start->protein_prep ligand_prep 2. Ligand Preparation (2D to 3D Conversion) start->ligand_prep grid_gen 3. Receptor Grid Generation (Define Active Site) protein_prep->grid_gen docking 4. Molecular Docking (Virtual Screening) ligand_prep->docking grid_gen->docking analysis 5. Analysis of Results (Scoring & Pose Evaluation) docking->analysis hit_id 6. Hit Identification (Select Top Candidates) analysis->hit_id end End: Experimental Validation hit_id->end

Caption: General workflow for a comparative molecular docking study.

References

Assessing the Novelty of 6-methyl-1H-indazol-5-amine Derivatives in Patents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-1H-indazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors for therapeutic applications. This guide provides an objective comparison of the patented derivatives of this scaffold, focusing on their performance as inhibitors of various kinases implicated in cancer and other diseases. The information presented is collated from a comprehensive review of relevant patent literature and scientific publications, with a focus on quantitative biological data and detailed experimental methodologies.

Comparative Analysis of Patented Derivatives

The novelty of patented this compound derivatives lies in the diverse substitutions at the 5-amino and 1H-positions of the indazole core, leading to potent and selective inhibition of different kinase targets. This section summarizes the key findings from several patents, highlighting the structure-activity relationships and the targeted therapeutic areas.

Kinase Inhibitory Activity

A significant number of patents disclose the utility of this compound derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative derivatives from various patents.

Table 1: Inhibition of MNK2 by Substituted Indazol-pyrrolopyrimidines

ExampleIC50 (nM) for MNK2
13
217
472
2426
255
273
47<1
48<1
50<1

Data sourced from patent CA2885783A1.[1]

Table 2: Inhibition of ROCK1 and ROCK2 by N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine Derivatives

Example No.ROCK2 IC50 (nM)ROCK1 IC50 (nM)
110-100>1000
21-10100-1000
310-100>1000
41-10100-1000
51-10100-1000

Data sourced from patents US10183931B2 and US11311541B2.[2][3]

These tables clearly demonstrate the high potency of these derivatives against their respective kinase targets. The novelty of the compounds described in these patents lies in the specific substitution patterns that confer this high affinity and, in some cases, selectivity for a particular kinase.

Key Therapeutic Targets and Signaling Pathways

The patented this compound derivatives primarily target kinases involved in cancer cell proliferation, survival, and angiogenesis. The following section details some of the key signaling pathways modulated by these compounds.

Spleen Tyrosine Kinase (Syk) Signaling

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In B-cells, Syk is essential for the transduction of signals from the B-cell receptor (BCR). Dysregulation of the Syk signaling pathway is implicated in B-cell malignancies.

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn (Src family kinase) BCR->Lyn Syk Syk Lyn->Syk PLCg2 PLCγ2 Syk->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound derivatives Inhibitor->Syk

Caption: Syk Signaling Pathway in B-cells.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Endothelial Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound derivatives Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway in Endothelial Cells.

Experimental Protocols

The assessment of the novelty and patentability of these derivatives relies on robust and reproducible experimental data. This section provides an overview of the key experimental protocols frequently cited in the patents.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).

General Procedure:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), test compound (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A reaction mixture containing the kinase, substrate, and buffer is prepared.

  • Compound Addition: Serial dilutions of the test compound are added to the wells. A control with no inhibitor (vehicle only) is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compound on the proliferation and viability of cancer cells.

General Procedure:

  • Cell Culture: Cancer cell lines relevant to the targeted disease are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The this compound scaffold has proven to be a versatile platform for the development of novel and potent kinase inhibitors. The patents reviewed in this guide demonstrate the significant inventive steps taken in modifying this core structure to achieve high potency and selectivity against various kinases implicated in cancer and other diseases. The presented quantitative data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, enabling a more informed assessment of the novelty and potential of new derivatives based on this promising scaffold. Further research focusing on optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their successful translation into clinical candidates.

References

Safety Operating Guide

Safe Disposal of 6-methyl-1H-indazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 6-methyl-1H-indazol-5-amine, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to manage chemical waste responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, this compound should be handled with care to prevent skin and eye irritation, and to avoid harm if ingested or inhaled.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or

Essential Safety and Operational Guide for Handling 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-methyl-1H-indazol-5-amine (CAS No. 81115-45-9). The following procedures are critical for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Harmful in contact with skinAcute toxicity, dermal (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[2][3]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory. The level of protection can be categorized based on the nature of the experiment and the potential for exposure.

PPE CategoryEquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[4][5]Protects against dust particles and splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5] A lab coat or chemical-resistant apron should be worn.[5]Prevents skin contact which can be harmful and cause irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[2][5]Prevents the inhalation of harmful dust particles.
Hand Protection Wear appropriate chemical-resistant gloves.[6]To prevent dermal absorption of the harmful substance.[1]
Body Protection A lab coat, buttoned, and appropriate shoes that cover the entire foot are required.[7]Protects against contamination of personal clothing.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Licensed Service cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the handling area.

    • Prepare the designated workspace, preferably within a certified chemical fume hood, to ensure adequate ventilation.[2]

  • Handling:

    • When weighing the solid compound, minimize the creation of dust.

    • Carefully transfer the material to the reaction vessel, avoiding spills.

    • Keep the container tightly closed when not in use.[2]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wash hands thoroughly after handling.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste TypeDisposal Procedure
Solid Waste (unused chemical, contaminated consumables)Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste (solutions containing the chemical)Collect in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Disposal Workflow:

start Waste Generation segregate Segregate Waste (Solid, Liquid, PPE) start->segregate label_waste Label Waste Container (Chemical Name, Hazards) segregate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste arrange_pickup Arrange Pickup with Licensed Disposal Service store_waste->arrange_pickup end Proper Disposal arrange_pickup->end

Caption: Logical flow for the proper disposal of this compound waste.

Key Disposal Steps:

  • Segregation: At the point of generation, segregate waste into appropriate categories (solid, liquid, contaminated PPE).

  • Labeling: Clearly label all waste containers with the full chemical name ("this compound") and appropriate hazard symbols.

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.